2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid
Description
BenchChem offers high-quality 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBLTLXJGNILPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402797 | |
| Record name | N-(tert-Butoxycarbonyl)-4-cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135414-03-8 | |
| Record name | N-(tert-Butoxycarbonyl)-4-cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid, a crucial non-canonical amino acid in modern biochemical and pharmaceutical research.
Core Chemical Properties and Identifiers
2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid, commonly known as Boc-4-cyano-L-phenylalanine, is a derivative of the amino acid phenylalanine. The introduction of a cyano group on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine makes it a versatile building block in peptide synthesis and a valuable tool for biophysical studies.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-cyanophenyl)propanoic acid |
| Synonyms | Boc-4-cyano-L-phenylalanine, Boc-L-Phe(4-CN)-OH, N-Boc-4-cyano-L-phenylalanine[1][2][3] |
| CAS Number | 131724-45-3 (L-isomer)[1][3] |
| Molecular Formula | C₁₅H₁₈N₂O₄[1][3] |
| Molecular Weight | 290.31 g/mol [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |
| MDL Number | MFCD00672526[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white powder | [1] |
| Purity | ≥97% - 99% (TLC, HPLC) | [1] |
| Boiling Point | 494.0 ± 45.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Storage | 0-8 °C, cool and dark place | [1][5] |
Experimental Protocols
The utility of this compound stems from its role as a building block. While direct synthesis of the Boc-protected form is proprietary to chemical suppliers, a highly efficient, chromatography-free synthesis for the core amino acid, 4-cyano-L-phenylalanine (pCNPhe), has been published and is detailed below. This core amino acid can then be protected using standard procedures.
An efficient two-step enantioselective synthesis has been developed, providing an 87% overall yield of pCNPhe in high purity without requiring chromatography.[6][7]
Step 1: Phase-Transfer-Catalyzed Alkylation
-
Objective: To form the carbon-carbon bond between the glycine precursor and the cyanobenzyl group.
-
Reactants:
-
N-(diphenylmethylene)glycine tert-butyl ester
-
4-bromomethyl benzonitrile
-
(R)-Maruoka catalyst for phase-transfer catalysis
-
Toluene and a 50% aqueous potassium hydroxide (KOH) solution
-
-
Procedure:
-
A round-bottom flask is cooled in an ice bath.
-
The (R)-Maruoka catalyst, N-(diphenylmethylene)glycine tert-butyl ester, toluene, 50% aqueous KOH, and 4-bromomethyl benzonitrile are added to the flask.[6]
-
The biphasic mixture is stirred vigorously at ambient temperature overnight.
-
The product, 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester, is extracted using diethyl ether.
-
The combined organic layers are washed with brine.[6]
-
Step 2: Deprotection
-
Objective: To remove the N-(diphenylmethylene) and tert-butyl ester protecting groups to yield the final amino acid.
-
Reactants:
-
Crude product from Step 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
The crude product from the previous step is dissolved in dichloromethane.
-
Trifluoroacetic acid is added slowly while stirring, and the mixture is stirred at ambient temperature for 24 hours.[6]
-
The mixture is concentrated under reduced pressure.
-
The resulting material is partitioned between diethyl ether and 3M HCl.
-
The aqueous layer is washed with additional diethyl ether and then concentrated to yield 4-Cyano-L-phenylalanine hydrochloride as a pure white powder.[6]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS#:135414-03-8 | 2-TERT-BUTOXYCARBONYLAMINO-3-(4-CYANO-PHENYL)-PROPIONIC ACID | Chemsrc [chemsrc.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-4-cyano-L-phenylalanine synthesis pathway
An In-depth Technical Guide to the Synthesis of Boc-4-cyano-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a highly efficient and enantioselective pathway for the synthesis of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine (Boc-4-cyano-L-phenylalanine), a crucial building block in peptide synthesis and drug discovery. The presented methodology is characterized by its high yield, operational simplicity, and scalability, making it a valuable protocol for research and development laboratories.
Introduction
Boc-4-cyano-L-phenylalanine is a non-canonical amino acid that serves as a versatile tool in medicinal chemistry and chemical biology.[1] The cyano group can act as an infrared probe to study protein dynamics, a precursor for other functional groups, or a key pharmacophore in bioactive molecules.[2] The tert-butoxycarbonyl (Boc) protecting group ensures its seamless integration into standard solid-phase or solution-phase peptide synthesis workflows.[1][3] This document outlines a robust two-stage synthesis strategy, beginning with the asymmetric synthesis of the 4-cyano-L-phenylalanine backbone followed by the protection of the amino group.
Overall Synthesis Pathway
The synthesis of Boc-4-cyano-L-phenylalanine is achieved in two primary stages:
Stage 1: Enantioselective Synthesis of 4-cyano-L-phenylalanine (pCNPhe) This stage employs a chiral phase-transfer catalyzed alkylation of a protected glycine derivative to introduce the 4-cyanobenzyl side chain with high enantioselectivity.[4][5][6] This is followed by acidic deprotection to yield the free amino acid hydrochloride salt.
Stage 2: N-terminal Boc Protection The synthesized 4-cyano-L-phenylalanine is then reacted with di-tert-butyl dicarbonate (Boc)₂O under basic conditions to afford the final Boc-protected product.[3]
A logical diagram of the overall workflow is presented below.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of Boc-4-cyano-L-phenylalanine.
| Step | Reactants | Product | Yield (%) |
| 1. Asymmetric Alkylation | N-(diphenylmethylene)glycine tert-butyl ester, 4-bromomethylbenzonitrile, (R)-Maruoka catalyst | 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester | 99% |
| 2. Deprotection | 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester, Trifluoroacetic acid | 4-cyano-L-phenylalanine hydrochloride | 88% |
| Overall (Stage 1) | 4-cyano-L-phenylalanine hydrochloride | 87% | |
| 3. Boc Protection | 4-cyano-L-phenylalanine, Di-tert-butyl dicarbonate | Boc-4-cyano-L-phenylalanine | ~78-87% |
Yield for Boc protection is based on a general procedure for L-phenylalanine and may vary for 4-cyano-L-phenylalanine.[3]
Experimental Protocols
Stage 1: Enantioselective Synthesis of 4-cyano-L-phenylalanine hydrochloride
This two-step procedure provides an efficient and scalable synthesis of 4-cyano-L-phenylalanine hydrochloride with high enantiomeric purity, avoiding the need for chromatography.[4][5][6]
Experiment 1: Synthesis of 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester
-
Materials:
-
(R)-Maruoka catalyst stock solution in CH₂Cl₂ (3.0 x 10⁻³ M)
-
N-(diphenylmethylene)glycine tert-butyl ester
-
Toluene
-
50% aqueous solution of KOH
-
4-bromomethylbenzonitrile
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
-
Procedure:
-
To a 500-mL round-bottom flask cooled in an ice bath, add the (R)-Maruoka catalyst stock solution (5.5 mL, 0.017 mmol, 0.050 mol%), N-(diphenylmethylene)glycine tert-butyl ester (10.00 g, 33.85 mmol), toluene (111 mL), a 50% aqueous KOH solution (111 mL), and 4-bromomethylbenzonitrile (7.95 g, 40.6 mmol).
-
Vigorously stir the biphasic mixture at ambient temperature overnight.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL).
-
Concentrate the organic layer under reduced pressure to yield the product as a white solid.
-
Experiment 2: Synthesis of 4-cyano-L-phenylalanine hydrochloride
-
Materials:
-
Crude 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
3M HCl
-
-
Procedure:
-
Dissolve the crude product from the previous step (5.00 g, 12.2 mmol) in dichloromethane (56 mL).
-
Slowly add trifluoroacetic acid (56 mL) while stirring.
-
Stir the mixture at ambient temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between diethyl ether and 3M HCl.
-
Wash the aqueous layer with additional diethyl ether.
-
Concentrate the aqueous layer to yield 4-cyano-L-phenylalanine hydrochloride as a white powder.
-
Stage 2: N-terminal Boc Protection of 4-cyano-L-phenylalanine
This is a general and robust procedure for the Boc protection of amino acids, adapted for 4-cyano-L-phenylalanine.[3]
Experiment 3: Synthesis of Boc-4-cyano-L-phenylalanine
-
Materials:
-
4-cyano-L-phenylalanine
-
Sodium hydroxide (NaOH)
-
Water
-
tert-Butyl alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pentane
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl ether or Ethyl acetate
-
-
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (1.1 equivalents) in water.
-
With stirring, add 4-cyano-L-phenylalanine (1.0 equivalent) at ambient temperature.
-
Dilute the mixture with tert-butyl alcohol to form a clear solution.
-
To the well-stirred solution, add di-tert-butyl dicarbonate (1.0 equivalent) dropwise over 1 hour. A white precipitate may form.
-
Continue stirring overnight at room temperature to ensure the reaction goes to completion.
-
Extract the reaction mixture twice with pentane.
-
Carefully acidify the aqueous layer to a pH of 1-1.5 by adding a solution of potassium hydrogen sulfate in water.
-
Extract the acidified aqueous layer with four portions of ethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the final product.
-
Signaling Pathways and Logical Relationships
The chemical transformations in this synthesis pathway are represented in the following diagram.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. chemimpex.com [chemimpex.com]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 4. tert-Butyl 4-cyanophenyl carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid, also known as N-Boc-4-cyano-L-phenylalanine, is a non-natural amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its unique structure, featuring a chiral center, a tert-butoxycarbonyl (Boc) protecting group, and a cyano-functionalized phenyl ring, makes it a versatile building block for synthesizing complex molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in peptide synthesis and as a key intermediate for pharmaceutical agents.
Chemical Structure and Properties
The molecule consists of a propanoic acid backbone with key functional groups that define its chemical behavior and utility. The (S)-stereochemistry at the alpha-carbon is crucial for creating enantiomerically pure substances, which is vital for target specificity in drug candidates.[2][3] The Boc group provides a reliable, acid-labile protection for the amine, essential for controlled, stepwise synthesis, particularly in Solid Phase Peptide Synthesis (SPPS).[4][5] The 4-cyanophenyl moiety offers a reactive handle for further chemical modifications and can be instrumental in the biological activity of the final compound.[3][5]
| Identifier | Value |
| IUPAC Name | (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(4-cyanophenyl)propanoic acid[6] |
| Synonym(s) | N-Boc-4-cyano-L-phenylalanine[1] |
| CAS Number | 131724-45-3[1][6] |
| Molecular Formula | C₁₅H₁₈N₂O₄[1][6] |
| Molecular Weight | 290.31 g/mol [1][6] |
| SMILES | O=C(O)--INVALID-LINK--NC(OC(C)(C)C)=O[1] |
| InChIKey | RMBLTLXJGNILPG-LBPRGKRZSA-N[6] |
This data provides insight into the molecule's behavior in various chemical and biological environments.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 99.42 Ų | [1] |
| LogP (Predicted) | 2.07868 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 4 | [1] |
| Physical Form | Solid | |
| Purity | ≥98% | [1] |
| Storage Temperature | Room temperature, dry, sealed[1][2] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound involves the protection of the amino group of the parent amino acid, (S)-2-amino-3-(4-cyanophenyl)propanoic acid, using di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely used method for introducing the Boc protecting group.
The diagram below illustrates the general workflow for the N-Boc protection of the parent amino acid.
This protocol is adapted from established methods for the Boc protection of similar amino acids.[4]
-
Dissolution: Dissolve (S)-2-amino-3-(4-cyanophenyl)propanoic acid (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution to maintain a basic pH (optimal pH 8.5–9.0).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in THF to the stirred reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Acidification: After completion, concentrate the mixture under reduced pressure to remove THF. Cool the remaining aqueous solution to 0°C and carefully acidify to pH 2-3 with a cold 1M HCl solution. The product should precipitate out of the solution.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via silica gel chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid.
Applications in Drug Development
This compound is a valuable intermediate in pharmaceutical research, primarily used as a building block in the synthesis of peptides and peptidomimetics.
The Boc-protected amine allows for its use in SPPS, a cornerstone technique for creating peptides with specific sequences.[5] The cyanophenyl side chain can be used to introduce unique functionalities or to act as a probe.
The logical flow of its use in an SPPS cycle is as follows:
-
Deprotection: The N-terminal Boc group of a resin-bound amino acid is removed using an acid like trifluoroacetic acid (TFA).
-
Activation: The carboxylic acid of the incoming (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is activated using coupling reagents.
-
Coupling: The activated amino acid is coupled to the deprotected N-terminus of the resin-bound peptide chain.
-
Repeat: The cycle is repeated to elongate the peptide chain.
This compound serves as a key chiral intermediate for a variety of pharmaceutical agents beyond standard peptides.[2]
-
Protease Inhibitors: The specific stereochemistry and side chain are critical for designing molecules that fit into the active sites of enzymes like proteases.[2]
-
Peptidomimetics: It is used to construct complex organic frameworks that mimic the structure of natural peptides but with enhanced metabolic stability and target binding.[2]
-
Bioconjugation: The cyano group can be chemically modified, serving as a reactive point for conjugating the peptide to other molecules like fluorescent dyes, imaging agents, or drug payloads for targeted delivery systems.[5]
Safety and Handling
-
Hazard Statements: May be harmful if swallowed (H302).
-
Precautionary Statements: Wear protective gloves/clothing/eye protection. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.
-
Storage: Store at room temperature in a dry, sealed container to prevent degradation.[1][2]
This technical guide provides a foundational understanding of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid for professionals in the field of drug discovery and development. Its well-defined structure and versatile chemical handles ensure its continued importance as a building block for novel therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid [myskinrecipes.com]
- 3. (R)-2-((Tert-butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid [myskinrecipes.com]
- 4. 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid () for sale [vulcanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
An In-Depth Technical Guide to Boc-Phe(4-CN)-OH: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butyloxycarbonyl-4-cyano-L-phenylalanine, commonly known as Boc-Phe(4-CN)-OH. This synthetic amino acid derivative is a valuable building block in peptide synthesis and drug discovery, offering unique characteristics for the design of novel peptides and peptidomimetics. This document details its core properties, experimental protocols for its synthesis and use, and relevant analytical data.
Core Physical and Chemical Properties
Boc-Phe(4-CN)-OH is a white to off-white solid that is utilized in peptide chemistry to introduce a 4-cyanophenylalanine residue into a peptide sequence. The presence of the cyano group offers a versatile handle for various chemical modifications and can act as an infrared probe to study protein structure and dynamics.
General Properties
| Property | Value | Reference |
| Chemical Name | N-tert-butyloxycarbonyl-4-cyano-L-phenylalanine | |
| Synonyms | Boc-4-cyano-L-phenylalanine, Boc-p-cyano-L-Phe-OH | [1] |
| CAS Number | 131724-45-3 | [1][2] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][2] |
| Molecular Weight | 290.3 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
Physicochemical Data
Quantitative data for Boc-Phe(4-CN)-OH is not extensively published. However, data for the closely related compound, Boc-L-Phe-OH, can provide some context. It is important to note that the addition of the cyano group will influence these properties.
| Property | Boc-L-Phe(4-CN)-OH (Expected) | Boc-L-Phe-OH (for comparison) | Reference |
| Melting Point | Data not available | 85-87 °C | [3] |
| Solubility | Soluble in common organic solvents like DMF, DCM, and NMP. | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone. | [3][4] |
| Optical Rotation | Data not available | [α]20/D +25±1°, c = 1% in ethanol |
Experimental Protocols
Synthesis of Boc-L-Phe(4-CN)-OH
The synthesis of Boc-L-Phe(4-CN)-OH typically involves two main steps: the synthesis of the unnatural amino acid 4-cyano-L-phenylalanine, followed by the protection of its α-amino group with the tert-butyloxycarbonyl (Boc) group.
1. Synthesis of 4-Cyano-L-phenylalanine:
An efficient enantioselective synthesis has been reported, providing 4-cyano-L-phenylalanine in high purity without the need for chromatography.[5]
2. Boc Protection of 4-Cyano-L-phenylalanine:
A general protocol for the Boc protection of amino acids can be adapted for 4-cyano-L-phenylalanine.[6]
Materials:
-
4-Cyano-L-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-cyano-L-phenylalanine in a mixture of dioxane and water containing one equivalent of NaOH.
-
Add a slight excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous solution with a nonpolar solvent like hexane to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., cold 1 N HCl or KHSO₄ solution).
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude Boc-L-Phe(4-CN)-OH.
-
The product can be further purified by recrystallization if necessary.
Caption: General workflow for the Boc protection of 4-cyano-L-phenylalanine.
Use in Solid-Phase Peptide Synthesis (SPPS)
Boc-Phe(4-CN)-OH is suitable for use in Boc-based solid-phase peptide synthesis (SPPS). A general coupling protocol using a standard activating agent like HBTU is described below.
Materials:
-
Boc-Phe(4-CN)-OH
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as activating agent
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc deprotection, if applicable in a hybrid strategy) or Trifluoroacetic acid (TFA) for Boc deprotection
Procedure for a single coupling cycle:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM.
-
Boc Deprotection (if applicable): Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and a neutralization solution (e.g., 5-10% DIEA in DCM), followed by DMF.
-
Activation: In a separate vessel, dissolve Boc-Phe(4-CN)-OH (typically 2-4 equivalents relative to the resin loading) and an activating agent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF. Add DIEA (2-4 equivalents) to the solution and allow it to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours or until a negative Kaiser test indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
Caption: A simplified workflow for a single coupling cycle in Boc-SPPS.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum of Boc-L-Phe(4-CN)-OH is expected to show the following characteristic signals (in CDCl₃ or DMSO-d₆):
-
Aromatic protons: Two doublets in the aromatic region (approximately 7.2-7.8 ppm), corresponding to the four protons on the 4-cyanophenyl ring.
-
α-proton: A multiplet around 4.3-4.6 ppm.
-
β-protons: Two diastereotopic protons appearing as a multiplet or two separate multiplets between 2.9 and 3.3 ppm.
-
Boc group: A singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm), which may or may not be observed depending on the solvent and concentration.
-
Amide proton: A doublet around 5.0-6.0 ppm, which may show coupling to the α-proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum of Boc-L-Phe(4-CN)-OH would be expected to display signals for:
-
Carbonyl carbons: Two signals in the range of 155-175 ppm for the carboxylic acid and the carbamate carbonyls.
-
Aromatic carbons: Several signals between 110 and 145 ppm, including a quaternary carbon attached to the cyano group.
-
Cyano carbon: A signal around 118-120 ppm.
-
α-carbon: A signal around 55 ppm.
-
β-carbon: A signal around 37 ppm.
-
Boc group carbons: A quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for confirming the presence of key functional groups:
-
N-H stretch: A band in the region of 3300-3400 cm⁻¹.
-
C=O stretches: Strong absorptions around 1700-1750 cm⁻¹ for the carboxylic acid and the urethane carbonyls.
-
C≡N stretch: A sharp, medium intensity band around 2230 cm⁻¹, which is characteristic of the nitrile group.
-
C-H stretches: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak corresponding to the mass of the molecule.
-
[M+H]⁺: m/z ≈ 291.13
-
[M+Na]⁺: m/z ≈ 313.11
Safety and Handling
Boc-Phe(4-CN)-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Boc-Phe(4-CN)-OH is a valuable synthetic amino acid for peptide chemists and drug discovery scientists. Its unique cyano-substituted phenyl side chain provides opportunities for creating peptides with novel properties and for use as a spectroscopic probe. The experimental protocols outlined in this guide provide a starting point for the synthesis and application of this versatile building block. As with any chemical synthesis and analysis, it is crucial to consult the relevant literature and safety documentation for specific and detailed guidance.
References
An In-depth Technical Guide to (S)-N-Boc-4-Cyanophenylalanine (CAS Number: 131724-45-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of (S)-N-Boc-4-Cyanophenylalanine, a crucial building block in modern peptide synthesis and drug discovery.
Core Physicochemical Data
(S)-N-Boc-4-Cyanophenylalanine is a derivative of the amino acid phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano group at the para position of the phenyl ring.[1] This substitution pattern imparts unique properties utilized in the synthesis of complex peptides and peptidomimetics.
| Property | Value | Source |
| Chemical Name | (S)-N-Boc-4-Cyanophenylalanine | [2] |
| CAS Number | 131724-45-3 | [1] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1] |
| Molecular Weight | 290.3 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Dipole Moment | 5.2 D | |
| logP | 1.1 | |
| Melting Point | Data not available in the searched literature. For a related compound, BOC-4-IODO-L-PHENYLALANINE, the melting point is ~150 °C (dec.).[3] | |
| Boiling Point | Data not available in the searched literature. | |
| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[4] Slightly soluble in water.[3] | |
| pKa | Data not available in the searched literature. The predicted pKa for the carboxylic acid group of a similar compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, is 3.88±0.10.[4] |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Protocol:
-
Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[5][6] If necessary, grind the crystalline sample using a mortar and pestle.[6]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[7] This is achieved by pressing the open end of the tube into the powder and then tapping the sealed bottom on a hard surface to compact the sample.[7]
-
Measurement: Place the capillary tube in a melting point apparatus.[7] Heat the sample rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7]
-
Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point of the substance.[7]
Determination of Solubility
The solubility of (S)-N-Boc-4-Cyanophenylalanine in various solvents is a critical parameter for its use in synthesis and purification.
Protocol:
-
Sample Preparation: Add an excess amount of the powdered compound to a known volume of the desired solvent (e.g., water, methanol, dichloromethane) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (by measuring absorbance at a specific wavelength) or by evaporating the solvent and weighing the residue.[8] The solubility is then expressed in units such as g/L or mg/mL.[8]
Boc Group Deprotection
The removal of the Boc protecting group is a fundamental step in peptide synthesis to allow for the elongation of the peptide chain.
Protocol (using Trifluoroacetic Acid):
-
Reaction Setup: Dissolve the Boc-protected amino acid or peptide in a suitable solvent, typically dichloromethane (DCM).
-
Deprotection: Add a solution of trifluoroacetic acid (TFA) in DCM (commonly 25-50% v/v) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent and excess TFA by rotary evaporation. The deprotected amine is usually obtained as a TFA salt. This can be used directly in the next coupling step after neutralization or precipitated and washed with a non-polar solvent like diethyl ether to obtain a solid product.
Mandatory Visualizations
Caption: Workflow for the deprotection of a Boc-protected amino acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-4-cyanophenylalanine - CAS:131724-45-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. thinksrs.com [thinksrs.com]
- 7. ursinus.edu [ursinus.edu]
- 8. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Spectral and Methodological Profile of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and experimental methodologies related to 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid, a key building block in peptide synthesis and drug discovery. This document collates available data to facilitate its use in research and development.
Compound Overview
2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid, also known as N-Boc-4-cyano-L-phenylalanine or Boc-Phe(4-CN)-OH, is a derivative of the amino acid phenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its application in solid-phase and solution-phase peptide synthesis, preventing unwanted side reactions. The cyano group on the phenyl ring serves as a useful spectroscopic probe, with its vibrational frequency being sensitive to the local environment, making it valuable for studying protein structure and interactions.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid.
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.31 g/mol |
| CAS Number | 131724-45-3 (L-isomer) |
| Appearance | White to off-white powder |
| Melting Point | Approximately 152-157 °C |
Spectral Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.40 | Singlet | 9H | (CH₃)₃C- (Boc group) |
| ~3.10 - 3.30 | Multiplet | 2H | β-CH₂ |
| ~4.35 | Multiplet | 1H | α-CH |
| ~5.45 | Doublet | 1H | NH |
| ~7.35 | Doublet | 2H | Aromatic CH (ortho to CH₂) |
| ~7.55 | Doublet | 2H | Aromatic CH (ortho to CN) |
| ~10.0 - 12.0 | Broad Singlet | 1H | COOH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~28.0 | (CH₃)₃C- (Boc group) |
| ~37.0 | β-CH₂ |
| ~55.0 | α-CH |
| ~80.0 | C(CH₃)₃ (Boc group) |
| ~110.0 | Aromatic C-CN |
| ~118.0 | -C≡N |
| ~130.0 | Aromatic CH (ortho to CH₂) |
| ~132.0 | Aromatic CH (ortho to CN) |
| ~143.0 | Aromatic C-CH₂ |
| ~155.0 | N-C=O (Boc group) |
| ~174.0 | COOH |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3350 | Medium | N-H stretch (Amide) |
| ~2980, 2930 | Medium | C-H stretch (Aliphatic) |
| ~2230 | Medium, Sharp | C≡N stretch (Nitrile) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Amide, Boc group) |
| ~1520 | Medium | N-H bend (Amide II) |
| ~1160 | Strong | C-O stretch (Boc group) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z | Assignment |
| ESI+ | 291.13 | [M+H]⁺ |
| ESI+ | 313.11 | [M+Na]⁺ |
| ESI- | 289.12 | [M-H]⁻ |
| ESI- | 233.11 | [M-C₄H₈-H]⁻ (loss of isobutene) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectral characterization of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid, based on standard laboratory practices for similar compounds.
Synthesis via Boc Protection of 4-Cyano-L-phenylalanine
-
Dissolution: 4-Cyano-L-phenylalanine is dissolved in a suitable solvent mixture, typically aqueous dioxane or a mixture of water and a water-miscible organic solvent.
-
Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, making it nucleophilic.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture, usually dropwise, at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Workup: The reaction mixture is typically acidified to a pH of 2-3 with an aqueous acid solution (e.g., KHSO₄ or dilute HCl). The product is then extracted into an organic solvent such as ethyl acetate.
-
Purification: The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: Infrared spectra are commonly obtained using an FTIR spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of Boc-protected amino acids and the role of 4-cyanophenylalanine as a spectroscopic probe.
An In-depth Technical Guide to Boc-4-cyano-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical information on N-tert-butoxycarbonyl-4-cyano-L-phenylalanine (Boc-4-cyano-L-phenylalanine), a synthetic amino acid derivative crucial in peptide synthesis and drug discovery. Its unique structure, featuring a cyano group on the phenyl ring, allows for the creation of peptides with enhanced biological activity and stability, making it a valuable tool for researchers.[1][2] This document outlines its fundamental properties, a detailed protocol for its incorporation into peptides, and a visual representation of the experimental workflow.
Core Properties of Boc-4-cyano-L-phenylalanine
The fundamental molecular attributes of Boc-4-cyano-L-phenylalanine are summarized below. These values are essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O₄[1][3] |
| Molecular Weight | 290.3 g/mol [1][4] |
| Appearance | White to off-white powder[1] |
| CAS Number | 131724-45-3[1][3] |
Experimental Protocol: Incorporation of Boc-4-cyano-L-phenylalanine via Solid-Phase Peptide Synthesis (SPPS)
The following protocol details the manual incorporation of Boc-4-cyano-L-phenylalanine into a peptide sequence using tert-butoxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS). This method is a robust and widely used technique for the synthesis of custom peptides.
Materials:
-
Boc-4-cyano-L-phenylalanine
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC)
-
N,N-Diisopropylethylamine (DIEA)
-
Reaction vessel with a sintered glass filter
Methodology:
-
Resin Swelling:
-
Place the desired amount of resin into the reaction vessel.
-
Add DCM or DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent through the filter.[5]
-
-
Boc Deprotection:
-
Wash the resin with DCM three times.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes to ensure complete removal of the Boc protecting group.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (at least five times) to remove any residual TFA.[5]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DCM (at least five times) to remove excess base. The resin is now ready for the coupling step.[5]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of Boc-4-cyano-L-phenylalanine in a minimal amount of DMF.
-
Add this solution to the neutralized resin in the reaction vessel.
-
In another vial, dissolve 3 equivalents of DCC in DCM.
-
Add the DCC solution to the reaction vessel containing the resin and amino acid.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[5]
-
Monitor the completion of the reaction using a Kaiser test. A negative result (yellow beads) indicates a complete coupling.
-
-
Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with an acetylating agent, such as acetic anhydride.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid, such as hydrofluoric acid (HF).
-
Visualizing the Workflow
The following diagram illustrates the key stages in the solid-phase peptide synthesis workflow for incorporating a single Boc-4-cyano-L-phenylalanine residue.
Caption: Workflow for Boc-4-cyano-L-phenylalanine incorporation via SPPS.
Applications in Research and Drug Development
Boc-4-cyano-L-phenylalanine is a versatile building block in medicinal chemistry and biochemistry.[2] The introduction of the cyano group can significantly alter the pharmacological properties of peptides, potentially leading to improved potency, selectivity, and metabolic stability.[1][6] This makes it a valuable component in the design of novel therapeutics, including enzyme inhibitors and peptide-based drugs.[1] Furthermore, the cyano group can serve as an infrared probe to study protein interactions and dynamics.[4] Researchers also utilize this compound in bioconjugation and protein engineering to develop targeted drug delivery systems and diagnostic tools.[1]
References
An In-depth Technical Guide to the Biological Activity of N-Boc-4-cyano-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-4-cyano-L-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. While this compound is primarily utilized as an intermediate in the synthesis of more complex bioactive molecules, its unique structural features—a tert-butyloxycarbonyl (Boc) protected amine and a cyano-substituted phenyl ring—make it a valuable tool for introducing specific functionalities into peptides and small molecules. This guide provides a comprehensive overview of the synthesis of N-Boc-4-cyano-L-phenylalanine, its applications in the development of therapeutic agents, and detailed protocols for assessing the biological activity of compounds derived from it. Although direct biological activity of N-Boc-4-cyano-L-phenylalanine itself is not extensively documented, this paper will explore the functional consequences of incorporating the 4-cyano-L-phenylalanine moiety into peptides and other potential therapeutic agents, drawing on broader structure-activity relationship (SAR) studies.
Introduction
Unnatural amino acids are pivotal in modern drug discovery, offering a means to modify the structure, stability, and bioactivity of peptides and proteins.[1] N-Boc-4-cyano-L-phenylalanine is a prime example of such a synthetic building block. The Boc protecting group facilitates its use in standard solid-phase and solution-phase peptide synthesis.[2] The cyano group on the phenyl ring is of particular interest as it can act as a spectroscopic probe and a precursor for other functional groups, aiding in bioconjugation and the fine-tuning of a molecule's pharmacological properties.[3] Peptides and other molecules incorporating 4-cyano-L-phenylalanine have been investigated for a range of biological activities, including enzyme inhibition and receptor modulation.[4][5]
Synthesis of N-Boc-4-cyano-L-phenylalanine
The synthesis of N-Boc-4-cyano-L-phenylalanine can be achieved through several routes. A common method involves the protection of the amino group of 4-cyano-L-phenylalanine. The parent amino acid, 4-cyano-L-phenylalanine, can be synthesized from p-cyanobenzyl bromide and a protected glycine equivalent, followed by enzymatic resolution or asymmetric synthesis to obtain the desired L-enantiomer.[6]
A general procedure for the Boc-protection of an amino acid involves reacting it with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[2]
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]
4-Cyano-L-phenylalanine: A Technical Guide to a Versatile Unnatural Amino Acid Probe
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-L-phenylalanine (pCNPhe) is a non-canonical amino acid that has emerged as a powerful tool in protein engineering, chemical biology, and drug discovery. Its unique properties, particularly the nitrile group, offer a versatile handle for biophysical studies and the development of novel therapeutics. This guide provides a comprehensive overview of 4-cyano-L-phenylalanine, including its synthesis, properties, and applications, with a focus on its use as a vibrational probe to elucidate protein structure and dynamics.
Structurally similar to the natural amino acid L-phenylalanine, 4-cyano-L-phenylalanine can be site-specifically incorporated into proteins using amber codon suppression technology.[1][2] This involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery.[1][2] Once incorporated, the cyano group serves as a sensitive infrared (IR) probe, as its vibrational frequency is highly dependent on the local electrostatic environment.[3][4] This allows for the precise monitoring of changes in protein conformation, hydration, and ligand binding.[1][4] Beyond its role as a spectroscopic probe, 4-cyano-L-phenylalanine is also utilized in peptide synthesis and as a building block for pharmaceutical agents.[5]
Data Presentation
Physicochemical Properties of 4-Cyano-L-phenylalanine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [6] |
| Molecular Weight | 190.20 g/mol | [6] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water | |
| IR Absorption (Nitrile Stretch) | ~2230 cm⁻¹ (in D₂O) | [4] |
Vibrational Frequency of 4-Cyano-L-phenylalanine in Different Environments
The nitrile stretching frequency of 4-cyano-L-phenylalanine is sensitive to its local environment, exhibiting a blue shift (increase in frequency) in more polar or hydrogen-bonding environments.[3]
| Environment | Nitrile Stretching Frequency (cm⁻¹) | Key Observation | Reference |
| THF (Tetrahydrofuran) | Lower Frequency | Mimics a non-polar, desolvated protein interior. | [3] |
| Water | Higher Frequency (~8.7 cm⁻¹ blue shift from THF) | Mimics a polar, solvated protein surface. | [3] |
| sfGFP (Site 133 - Solvent Exposed) | Higher Frequency | The probe is in a hydrophilic environment. | [1][4] |
| sfGFP (Site 149 - Partially Buried) | Intermediate Frequency | The probe experiences a mixed hydrophobic/hydrophilic environment. | [1][4] |
| sfGFP (Site 74 - Buried Interior) | Complex spectrum with multiple peaks | The probe senses multiple distinct microenvironments, including hydrogen bonding to a histidine and a structural water molecule. | [1][4] |
| Spinach Ferredoxin (near [2Fe-2S] cluster) | Reversible shift of ~1-2 cm⁻¹ upon redox change | Demonstrates sensitivity to changes in the local electrostatic field due to the redox state of the nearby iron-sulfur cluster. |
Kinetic Parameters of an Engineered Aminoacyl-tRNA Synthetase (Illustrative Example)
| Engineered aaRS | Unnatural Amino Acid (Uaa) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| MjTyrRS mutant | p-azido-L-phenylalanine (AzF) | 250 | 0.08 | 320 | [7] |
Experimental Protocols
Synthesis of 4-Cyano-L-phenylalanine
A two-step enantioselective synthesis of 4-cyano-L-phenylalanine has been reported with an overall yield of 87%.[2][4]
Step 1: Synthesis of 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester [4]
-
To a 500-mL round bottom flask cooled in an ice bath, add a stock solution of (R)-Marvoka catalyst in CH₂Cl₂ (3.0 × 10⁻³ M, 5.5 mL, 0.017 mmol, 0.050 mol%).
-
Add N-(diphenylmethylene)glycine tert-butyl ester (10.00 g, 0.03385 mol), toluene (111 mL), a 50% solution of aqueous KOH/H₂O (111 mL), and 4-bromomethyl benzonitrile (7.95 g, 0.0406 mol).
-
Vigorously stir the biphasic mixture at ambient temperature overnight.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL).
Step 2: Synthesis of 4-Cyano-L-phenylalanine hydrochloride [4]
-
Dissolve the crude product from Step 1 (5.00 g, 0.0122 mol) in dichloromethane (56 mL).
-
Slowly add trifluoroacetic acid (56 mL) while stirring.
-
Stir the mixture at ambient temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between diethyl ether and 3M HCl.
-
Wash the aqueous layer with additional diethyl ether.
-
Concentrate the aqueous layer to yield 4-cyano-L-phenylalanine hydrochloride as a white powder.
Site-Specific Incorporation of 4-Cyano-L-phenylalanine into a Target Protein (e.g., sfGFP)
This protocol utilizes the amber codon suppression methodology in E. coli.[1][4]
1. Plasmid Preparation:
-
Obtain or generate a plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Obtain a second plasmid encoding the engineered, orthogonal aminoacyl-tRNA synthetase specific for 4-cyano-L-phenylalanine and its cognate suppressor tRNA (e.g., pDule-pCNF).
2. Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the synthetase/tRNA plasmid.
-
Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for selection.
-
Incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 20 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C in a shaking incubator.
-
The following day, inoculate the starter culture into 1 L of LB medium containing the antibiotics and 0.5 g of 4-cyano-L-phenylalanine.
-
Grow the culture at 37°C in a shaking incubator to an OD₆₀₀ of 0.5-0.6.
-
Induce protein expression with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) and 0.02% L-arabinose (if using an arabinose-inducible promoter for the synthetase).
-
Continue to shake the culture overnight at 30°C.
4. Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography) according to a protocol specific to the target protein.
FTIR Spectroscopy of Proteins Containing 4-Cyano-L-phenylalanine
1. Sample Preparation:
-
Buffer exchange the purified protein into a suitable buffer for IR spectroscopy, typically a D₂O-based buffer to minimize the strong absorbance of H₂O in the amide I region.
-
Concentrate the protein to a suitable concentration (e.g., 1-5 mM).
2. Data Acquisition:
-
Record FTIR absorbance spectra on an FTIR spectrometer (e.g., Bruker Vertex 70).
-
Acquire spectra in the mid-IR range (e.g., 400–3500 cm⁻¹) with a resolution of 2 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 100-1024) to achieve a good signal-to-noise ratio.
-
Record a background spectrum of the buffer alone and subtract it from the protein spectrum.
3. Data Analysis:
-
Analyze the nitrile stretching region (around 2200-2250 cm⁻¹) to determine the peak position and shape.
-
Compare the spectra of the protein under different conditions (e.g., with and without a ligand, at different temperatures) to identify changes in the nitrile vibration, which reflect changes in the local environment of the incorporated 4-cyano-L-phenylalanine.
Visualizations
Caption: Experimental workflow for the synthesis, incorporation, and analysis of 4-cyano-L-phenylalanine.
Caption: Mechanism of amber codon suppression for 4-cyano-L-phenylalanine incorporation.
References
- 1. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 4. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Cyano Group: A Small Modification with a Big Impact on Boc-4-cyano-L-phenylalanine's Role in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids into peptides and small molecules is a cornerstone of modern drug discovery. Among these, Boc-4-cyano-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, has emerged as a powerful tool for medicinal chemists. The addition of a nitrile (cyano) group to the phenyl ring, coupled with the protective tert-butyloxycarbonyl (Boc) group, imbues this molecule with a unique set of properties that enhance its utility in creating more stable, selective, and potent therapeutics. This guide delves into the multifaceted role of the cyano group in Boc-4-cyano-L-phenylalanine, providing a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The Strategic Advantage of the Cyano Group
The introduction of a cyano group onto the phenyl ring of L-phenylalanine is not a trivial modification. This small, electron-withdrawing group profoundly influences the molecule's steric and electronic properties, which in turn dictates its interactions with biological targets. The key roles of the cyano group include:
-
Enhancing Biological Activity and Selectivity: The cyano group can significantly alter the binding affinity and selectivity of peptides and small molecules for their targets.[1] Its ability to participate in specific interactions, such as dipole-dipole interactions and hydrogen bonding, allows for fine-tuning of the molecule's pharmacological profile.[1] This has been particularly valuable in the design of enzyme inhibitors and receptor ligands.[1]
-
Improving Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The incorporation of unnatural amino acids like 4-cyano-L-phenylalanine can introduce steric hindrance or alter the electronic environment around the peptide bonds, making them less recognizable to degradative enzymes and thus enhancing their in vivo stability.
-
Serving as a Versatile Spectroscopic Probe: The nitrile group possesses a unique vibrational signature in a region of the infrared (IR) spectrum that is largely transparent for biological molecules.[2] This makes 4-cyanophenylalanine an excellent IR probe for studying local protein environments, dynamics, and interactions.[2] Furthermore, its intrinsic fluorescence, which is sensitive to the local environment, allows it to be used as a fluorescent reporter to monitor processes like protein folding and binding.
Quantitative Insights into the Properties of 4-Cyano-L-phenylalanine
The utility of Boc-4-cyano-L-phenylalanine is underpinned by quantifiable physicochemical properties. The following tables summarize key data from the literature, providing a basis for its rational application in research and development.
Table 1: Infrared Spectroscopic Data for the Nitrile Group of 4-Cyano-L-phenylalanine Derivatives
| Compound | Solvent | Nitrile Symmetric Stretching Frequency (cm⁻¹) | Full-Width Half-Maximum (fwhm) (cm⁻¹) | Reference |
| Boc-4-cyano-L-phenylalanine | THF | 2228.3 | 5.0 | [2] |
| 4-cyano-L-phenylalanine | Water | 2237.0 | 9.8 | [2] |
Table 2: Photophysical Properties of 4-Cyano-L-phenylalanine in Various Solvents
| Solvent | Fluorescence Quantum Yield | Fluorescence Lifetime (ns) | Reference |
| Water | 0.07 | 1.3 | |
| Methanol | 0.10 | 1.8 | |
| Ethanol | 0.12 | 2.1 | |
| Acetonitrile | 0.04 | 0.8 |
Table 3: Quenching of 4-Cyano-L-phenylalanine Fluorescence by Amino Acid Side Chains and Other Molecules
| Quencher | Stern-Volmer Constant (Ksv) (M⁻¹) | Reference |
| Tyrosine | Largest effect (qualitative) | [2][3] |
| Histidine (deprotonated) | Significant quenching | [2][3] |
| Methionine | Moderate quenching | [2][3] |
| Cysteine | Moderate quenching | [2][3] |
| Imidazole (neutral) | 39.8 | [2][3] |
| Hydroxide ion | 22.1 | [2][3] |
Key Experimental Protocols
The successful application of Boc-4-cyano-L-phenylalanine relies on robust and reproducible experimental methodologies. This section provides detailed protocols for its synthesis and incorporation into peptides and proteins.
Enantioselective Synthesis of 4-Cyano-L-phenylalanine
A highly efficient, two-step enantioselective synthesis of 4-cyano-L-phenylalanine has been developed, providing the unprotected amino acid with an overall yield of 87%.[2]
Step 1: Synthesis of 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester
-
To a 500-mL round-bottom flask cooled in an ice bath, add a stock solution of (R)-Marvoka catalyst in CH₂Cl₂ (3.0 × 10⁻³ M, 5.5 mL, 0.017 mmol, 0.050 mol%).
-
Add N-(diphenylmethylene)glycine tert-butyl ester (10.00 g, 0.03385 mol), toluene (111 mL), a 50% aqueous solution of KOH/H₂O (111 mL), and 4-bromomethyl benzonitrile (7.95 g, 0.0406 mol).
-
Stir the biphasic mixture vigorously at ambient temperature overnight.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Deprotection to 4-Cyano-L-phenylalanine hydrochloride
-
Dissolve the crude product from Step 1 (5.00 g, 0.0122 mol) in dichloromethane (56 mL).
-
Slowly add trifluoroacetic acid (56 mL) while stirring.
-
Stir the mixture at ambient temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between diethyl ether and 3M HCl.
-
Wash the aqueous layer with additional diethyl ether.
-
Concentrate the aqueous layer to yield 4-cyano-L-phenylalanine hydrochloride as a white powder (88% yield).
Incorporation of 4-Cyano-L-phenylalanine into Proteins using Amber Codon Suppression
This protocol outlines the site-specific incorporation of 4-cyano-L-phenylalanine into a target protein (e.g., superfolder green fluorescent protein, sfGFP) in E. coli.[2]
-
Co-transform E. coli cells with a plasmid encoding the target protein containing an amber stop codon (TAG) at the desired insertion site and a second plasmid encoding an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-cyanophenylalanine.
-
Inoculate a 2.5 mL aliquot of an overnight cell culture into 250 mL of autoinduction media containing appropriate antibiotics (e.g., 100 µg/mL ampicillin and 25 µg/mL tetracycline).
-
Supplement the autoinduction media with 4-cyano-L-phenylalanine to a final concentration of 1.1 mM.
-
Incubate the culture at 37°C with shaking at 250 rpm for 24–30 hours.
-
Harvest the cells by centrifugation.
-
Lyse the cell pellets by sonication.
-
Purify the target protein from the cell lysate using an appropriate chromatography method (e.g., TALON cobalt affinity chromatography for His-tagged proteins).
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
-
Enzyme Preparation: Dilute human recombinant DPP-IV enzyme in a suitable buffer (e.g., 100 mM HEPES, pH 7.8, containing 1 µg/mL BSA) to a final concentration of 200 pM.
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) in the assay buffer.
-
Inhibitor Preparation: Prepare a dilution series of the test compound (e.g., a peptide containing 4-cyanophenylalanine) in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add 25 µL of the diluted enzyme to each well (except for the blank). b. Add 25 µL of the test inhibitor at various concentrations to the appropriate wells. c. Add 25 µL of the substrate solution to all wells. d. Incubate the plate at room temperature, protected from light. e. Monitor the increase in fluorescence (excitation: ~360 nm, emission: ~460 nm) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the potential applications of Boc-4-cyano-L-phenylalanine in drug development, it is crucial to visualize the biological pathways it can modulate and the experimental workflows used to study its effects. The following diagrams, created using the DOT language, illustrate a generic GPCR signaling pathway, a MAPK signaling pathway, and a typical workflow for enzyme inhibition screening.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Caption: The canonical Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
Methodological & Application
Application Notes and Protocols for the Use of Boc-4-cyano-L-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-4-cyano-L-phenylalanine in peptide synthesis. This unnatural amino acid offers unique properties that make it a valuable tool for researchers in peptide chemistry, drug discovery, and biophysical studies.
Introduction
Boc-4-cyano-L-phenylalanine is a protected amino acid derivative used as a building block in both solid-phase (SPPS) and solution-phase peptide synthesis.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is readily cleaved under moderately acidic conditions, making it suitable for standard Boc-SPPS strategies.[2] The key feature of this amino acid is the cyano group (-C≡N) at the para position of the phenyl ring. This group imparts unique spectroscopic properties and can serve as a versatile chemical handle for further modifications.[1][3]
Key Features and Applications:
-
Spectroscopic Probe: The cyano group provides a unique vibrational and fluorescent signature, allowing it to be used as a probe to study peptide conformation, dynamics, and interactions with other molecules.[4][5]
-
Fluorescent Reporter: 4-cyanophenylalanine is a fluorescent amino acid whose quantum yield is sensitive to its local environment, making it a valuable tool for studying protein folding and binding events.[4][5]
-
Infrared (IR) Probe: The nitrile stretch of the cyano group appears in a region of the IR spectrum that is relatively free from interference from other protein absorptions, enabling detailed studies of protein structure and dynamics.[6]
-
Drug Development: Incorporation of 4-cyano-L-phenylalanine can enhance the biological activity, selectivity, and metabolic stability of peptides, making it a valuable modification in drug design.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Boc-4-cyano-L-phenylalanine is presented in the table below.
| Property | Value |
| Synonyms | Boc-L-Phe(4-CN)-OH, Boc-p-cyano-L-Phe-OH |
| CAS Number | 131724-45-3 |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.32 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Storage | Store at 0-8 °C |
Peptide Synthesis Protocols
The following sections provide detailed protocols for the incorporation of Boc-4-cyano-L-phenylalanine into peptides using Boc-based solid-phase peptide synthesis (SPPS).
-
Boc-4-cyano-L-phenylalanine
-
Standard Boc-protected amino acids
-
Merrifield or PAM resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HATU, HBTU, DIC)
-
HOBt or OxymaPure (as additives for carbodiimide coupling)
-
Piperidine (for Fmoc-SPPS if applicable)
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)
-
Cold diethyl ether
The choice of coupling reagent is critical for efficient incorporation of Boc-4-cyano-L-phenylalanine, especially considering the steric hindrance from the Boc group. Onium salt-based reagents are generally recommended for achieving high coupling efficiency.
| Coupling Reagent | Typical Reaction Time | Typical Yield | Key Advantages |
| HATU | 30 min - 2 hours | >95% | High reactivity, low racemization rates, effective for sterically hindered amino acids.[7][8] |
| HBTU | 1 - 4 hours | >90% | Good balance of reactivity and cost, reliable for standard couplings.[7] |
| COMU | 30 min - 1 hour | >95% | High reactivity comparable to HATU, with non-explosive byproducts.[2] |
| DIC/HOBt | 2 - 4 hours | >90% | Cost-effective, though generally less reactive for hindered couplings.[7] |
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing a 4-cyano-L-phenylalanine residue.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid, commonly known as Boc-L-4-cyanophenylalanine (Boc-L-Phe(4-CN)-OH), is a non-canonical amino acid increasingly utilized in peptide science. The incorporation of this unique building block offers a versatile tool for researchers in drug discovery and chemical biology. The cyano group on the phenyl ring serves as a valuable infrared (IR) spectroscopic probe to investigate local protein environments and dynamics.[1] Furthermore, its distinct electronic properties can modulate the biological activity and conformational preferences of peptides. This document provides detailed application notes and optimized protocols for the successful incorporation of Boc-L-Phe(4-CN)-OH into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).
Properties of Boc-L-Phe(4-CN)-OH
| Property | Value | Reference |
| Molecular Formula | C15H18N2O4 | [2] |
| Molecular Weight | 290.3 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity (Typical) | ≥ 99% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Strategic Considerations for Peptide Synthesis
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established method for SPPS and is suitable for the incorporation of Boc-L-Phe(4-CN)-OH. This strategy employs an acid-labile Boc group for the temporary protection of the α-amino group and typically benzyl-based protecting groups for amino acid side chains.
Workflow for Boc-SPPS
References
Application Notes and Protocols for Boc-Phe(4-CN)-OH in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-4-cyano-L-phenylalanine, commonly referred to as Boc-Phe(4-CN)-OH, is a non-natural amino acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a cyano group onto the phenyl ring of phenylalanine offers unique electronic properties and the potential for specific interactions with biological targets. The Boc protecting group facilitates its use in standard peptide synthesis protocols. These characteristics make Boc-Phe(4-CN)-OH an attractive component in the design of peptidomimetics and small molecule inhibitors targeting various enzymes, particularly proteases implicated in a range of diseases.
This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing Boc-Phe(4-CN)-OH for the development of novel therapeutics, with a focus on Dipeptidyl Peptidase IV (DPP-4) and Cathepsin K inhibitors.
Key Applications in Drug Development
Boc-Phe(4-CN)-OH serves as a critical starting material for the synthesis of inhibitors targeting enzymes whose mechanisms involve interactions with aromatic residues or benefit from the electronic nature of the cyano group. Two prominent examples are:
-
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1 and GIP, which are crucial for regulating blood glucose levels.[1] Inhibitors of DPP-4 are an established class of oral medications for the treatment of type 2 diabetes.[1] The cyanophenylalanine moiety can be incorporated into molecules designed to bind to the active site of DPP-4.
-
Cathepsin K Inhibitors: Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts and is a key enzyme in bone resorption.[2] Its inhibition is a therapeutic strategy for osteoporosis and other bone-related disorders.[2] The cyano group in inhibitors derived from Boc-Phe(4-CN)-OH can act as a "warhead," forming a reversible covalent bond with the active site cysteine residue of Cathepsin K.[3]
Quantitative Data of Inhibitors
The following tables summarize the inhibitory activities of representative compounds synthesized using methodologies that can be adapted from Boc-Phe(4-CN)-OH.
Table 1: Inhibitory Activity of an Illustrative DPP-4 Inhibitor
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 1 (Illustrative) | DPP-4 | 1.6 ± 0.04 | [1] |
Note: Compound 1 is a 4-benzylpiperidine derivative, a structure that can be synthesized using Boc-Phe(4-CN)-OH as a starting material for the cyanobenzyl moiety.[1]
Table 2: Inhibitory Activity of a Cathepsin K Inhibitor
| Compound ID | Target Enzyme | Ki (nM) | Selectivity vs. Cathepsin L | Selectivity vs. Cathepsin S | Selectivity vs. Cathepsin B | Reference |
| Compound 2 (Illustrative) | Cathepsin K | 0.29 | >300-fold | >1700-fold | >8500-fold | [3] |
Note: Compound 2 is an azadipeptide nitrile. The synthesis of such compounds often involves the introduction of a cyanophenyl group, for which Boc-Phe(4-CN)-OH is a suitable precursor.[3]
Experimental Protocols
The following are illustrative protocols for the synthesis of enzyme inhibitors and the subsequent evaluation of their biological activity.
Protocol 1: Illustrative Synthesis of a DPP-4 Inhibitor Moiety
This protocol describes a general procedure for the coupling of Boc-Phe(4-CN)-OH to an amine, a key step in the synthesis of many DPP-4 inhibitors.
Workflow for Amide Bond Formation:
Caption: General workflow for the synthesis of a protected DPP-4 inhibitor intermediate.
Materials:
-
Boc-Phe(4-CN)-OH
-
Appropriate amine (e.g., a piperidine or pyrrolidine derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-Phe(4-CN)-OH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected inhibitor intermediate.
Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available DPP-4 inhibitor screening kits and can be used to determine the IC50 value of a synthesized compound.
Workflow for DPP-4 Inhibition Assay:
Caption: Workflow for a fluorometric DPP-4 inhibition assay.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Synthesized inhibitor compound
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound in assay buffer.
-
In a 96-well black microplate, add the following to respective wells:
-
Blank: Assay buffer
-
Negative Control: Assay buffer + DPP-4 enzyme
-
Positive Control: Assay buffer + DPP-4 enzyme + known inhibitor
-
Test Wells: Assay buffer + DPP-4 enzyme + serially diluted synthesized inhibitor
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways
DPP-4 Inhibition and Glucose Homeostasis
DPP-4 inhibitors exert their therapeutic effect by modulating the incretin pathway. By inhibiting DPP-4, these drugs prevent the degradation of GLP-1 and GIP, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Caption: Mechanism of action of DPP-4 inhibitors in regulating blood glucose.
Cathepsin K Inhibition and Bone Resorption
Cathepsin K inhibitors interfere with the process of bone resorption by osteoclasts. These inhibitors block the degradation of bone matrix proteins, primarily type I collagen, thereby reducing bone loss.
Caption: Inhibition of bone resorption by Cathepsin K inhibitors.
Conclusion
Boc-Phe(4-CN)-OH is a versatile and valuable building block for the synthesis of targeted enzyme inhibitors in drug development. Its unique structural features enable the design of potent and selective molecules against key therapeutic targets such as DPP-4 and Cathepsin K. The provided illustrative protocols and pathway diagrams offer a foundational guide for researchers to explore the potential of Boc-Phe(4-CN)-OH in their drug discovery programs. Further optimization of inhibitor scaffolds derived from this amino acid derivative holds promise for the development of novel and effective therapeutics.
References
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-4-cyano-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Boc-4-cyano-L-phenylalanine using tert-butyloxycarbonyl (Boc) chemistry. This protocol outlines the key steps from resin preparation to final peptide cleavage and purification, along with expected quantitative data and characterization methods.
Introduction
The incorporation of unnatural amino acids, such as 4-cyano-L-phenylalanine, into peptides is a powerful tool in drug discovery and chemical biology. The cyano group can serve as an infrared probe, a warhead for covalent inhibitors, or a unique recognition element. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS is a robust method for synthesizing such modified peptides. This protocol is designed for manual synthesis but can be adapted for automated synthesizers.
Quantitative Data Summary
The success of the synthesis is evaluated based on several quantitative parameters. The following table summarizes typical data expected from a standard Boc-SPPS of a moderately sized peptide containing 4-cyano-L-phenylalanine.
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >98% | Kaiser Test / Ninhydrin Assay | Crucial for the synthesis of long peptides. A small decrease in efficiency per cycle significantly reduces the final yield.[1][2] |
| Crude Peptide Purity | >65% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of the synthesis.[2] |
| Final Purified Peptide Yield | 10-25% | Gravimetric Analysis / UV-Vis Spectroscopy | Dependent on peptide length, sequence complexity, cleavage efficiency, and purification losses.[1][2] |
Experimental Protocols
This section details the step-by-step methodology for the solid-phase synthesis of a peptide containing Boc-4-cyano-L-phenylalanine.
Resin Selection and Preparation
Merrifield or PAM resins are commonly used for Boc-SPPS. The choice of resin depends on whether a C-terminal acid or amide is desired.
-
Materials:
-
Merrifield resin (chloromethylated polystyrene-divinylbenzene) or PAM (phenylacetamidomethyl) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
Place the desired amount of resin (typically 0.1-0.5 mmol scale) in a reaction vessel.
-
Add DCM to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.
-
Drain the DCM.
-
Wash the resin three times with DCM.
-
Attachment of the First Amino Acid (C-terminal)
This protocol describes the attachment of the first Boc-protected amino acid to the resin.
-
Materials:
-
Swollen resin
-
Boc-protected amino acid (4 equivalents to resin loading)
-
Cesium carbonate (Cs₂CO₃) (0.5 equivalents to the amino acid)
-
DMF
-
Methanol (MeOH)
-
-
Protocol:
-
Dissolve the Boc-amino acid in a minimal amount of DMF/MeOH (9:1 v/v).
-
Add Cs₂CO₃ and stir until the solution is clear.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting cesium salt in DMF.
-
Add the amino acid salt solution to the swollen resin.
-
Agitate the mixture at 50°C for 12-24 hours.
-
Wash the resin three times with DMF, three times with DMF/water (1:1), three times with DMF, and finally three times with DCM.
-
Dry the resin under vacuum.
-
Peptide Chain Elongation Cycle
Each cycle of amino acid addition consists of three main steps: Boc deprotection, neutralization, and coupling.
-
Materials:
-
Peptide-resin
-
50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
DCM
-
-
Protocol:
-
Materials:
-
Deprotected peptide-resin
-
10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)
-
DCM
-
-
Protocol:
-
Add the 10% DIEA/DCM solution to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step once more.
-
Wash the resin five times with DCM.[5]
-
This protocol uses HBTU/HOBt as the coupling agent, which is a common and efficient method. The cyano group of 4-cyano-L-phenylalanine is stable under these conditions.
-
Materials:
-
Neutralized peptide-resin
-
Boc-4-cyano-L-phenylalanine (3 equivalents to resin loading)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIEA (6 equivalents)
-
DMF
-
DCM
-
-
Protocol:
-
In a separate vial, dissolve Boc-4-cyano-L-phenylalanine, HBTU, and HOBt in DMF.
-
Add DIEA to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete, drain the coupling solution and wash the resin three times with DMF and three times with DCM.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously using anhydrous hydrogen fluoride (HF).
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
-
Materials:
-
Protocol:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger (e.g., 1 mL of anisole per gram of resin).
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill the anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour.[6]
-
Remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Filter and collect the crude peptide.
-
Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Materials:
-
Crude peptide
-
Water with 0.1% TFA (Solvent A)
-
Acetonitrile with 0.1% TFA (Solvent B)
-
RP-HPLC system with a C18 column
-
-
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or a small amount of Solvent B).
-
Purify the peptide using a suitable gradient of Solvent A and Solvent B on the RP-HPLC system.[7][8]
-
Collect the fractions containing the pure peptide.
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2][3]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Visualizations
Experimental Workflow
Caption: General workflow for Boc-Solid Phase Peptide Synthesis.
Logical Relationships in Peptide Elongation
Caption: Key steps in the peptide chain elongation cycle.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
Application Notes and Protocols: Utilizing 4-Cyano-L-phenylalanine as a Vibrational Reporter in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyano-L-phenylalanine (pCNPhe) is a non-canonical amino acid that serves as a powerful vibrational reporter for probing local protein environments.[1][2][3][4][5] Its nitrile group (C≡N) possesses a unique vibrational frequency that is highly sensitive to its immediate surroundings, including solvent exposure, hydrogen bonding, and local electric fields.[1][6][7] This nitrile stretch occurs in a region of the infrared (IR) and Raman spectra that is free from other protein vibrational modes, providing a clear and unambiguous spectroscopic window.[1][6][8] The ability to site-specifically incorporate pCNPhe into proteins allows for the precise investigation of protein structure, dynamics, and interactions, making it a valuable tool in biochemical research and drug development.[9][10][11][12]
Key Features and Applications
The unique properties of 4-cyano-L-phenylalanine make it a versatile tool for a range of applications:
-
Probing Local Protein Environments: The nitrile stretching frequency is sensitive to the polarity and hydrogen-bonding environment, allowing for the characterization of specific sites within a protein as solvent-exposed, partially buried, or deeply buried.[1][3][4]
-
Investigating Protein Dynamics and Conformational Changes: Changes in the nitrile vibration can be used to monitor dynamic changes in protein structure in response to ligand binding, temperature changes, or other perturbations.
-
Mapping Electric Fields: The nitrile stretch frequency exhibits a vibrational Stark effect, meaning it is sensitive to the local electrostatic field within the protein. This allows for the mapping of electric fields at specific sites.[7]
-
Studying Enzyme Mechanisms: By incorporating pCNPhe near an active site, it is possible to probe changes in the local environment during the catalytic cycle.
-
Monitoring Redox States: The vibrational frequency of pCNPhe can be sensitive to the redox state of nearby prosthetic groups, such as iron-sulfur clusters, providing a means to monitor electron transfer processes.[13]
-
Drug Development: This technique can be used to study drug-protein interactions, providing insights into binding modes and the local environment of the binding pocket.[9][10]
Quantitative Data Summary
The nitrile stretching frequency of 4-cyano-L-phenylalanine is a key parameter for interpreting the local environment. The following tables summarize typical vibrational frequencies in different environments and detection limits for spectroscopic techniques.
| Environment | Vibrational Frequency (cm⁻¹) | Spectroscopic Method | Reference |
| THF (low dielectric) | ~2229.5 | Raman | [6] |
| Water (high dielectric) | ~2237.9 | Raman | [6] |
| Solvent-exposed site in sfGFP | Not specified | IR | [1][3][4] |
| Partially buried site in sfGFP | Not specified | IR | [1][3][4] |
| Interior site with H-bonding | Not specified | IR | [1][3][4] |
| Spectroscopic Technique | Detection Limit | Reference |
| UV Resonance Raman Spectroscopy | ~10 µM | [6][14] |
| Infrared (IR) Spectroscopy | Higher concentrations typically required | [6] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 4-cyano-L-phenylalanine into Proteins
This protocol outlines the genetic incorporation of pCNPhe into a target protein in E. coli using the Amber codon suppression methodology.[1][3][4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest containing an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pCNPhe.
-
4-cyano-L-phenylalanine hydrochloride.[1]
-
Luria-Bertani (LB) medium or autoinduction medium.[2]
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) if not using autoinduction media.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Culture Growth:
-
Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of expression medium (e.g., autoinduction medium or LB medium) containing the appropriate antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Addition of pCNPhe: Add 4-cyano-L-phenylalanine to a final concentration of 1 mM.
-
Induction:
-
If using LB medium, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
If using autoinduction medium, induction will occur automatically.
-
-
Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein using standard protocols appropriate for the protein's purification tag (e.g., affinity chromatography for His-tagged proteins).
-
-
Analysis: Confirm the incorporation of pCNPhe by mass spectrometry.
Protocol 2: Vibrational Spectroscopy of pCNPhe-Containing Proteins
This protocol provides a general outline for acquiring IR or Raman spectra of the purified pCNPhe-containing protein.
A. Infrared (IR) Spectroscopy
Materials:
-
Purified pCNPhe-containing protein in a suitable buffer.
-
FTIR spectrometer with a suitable detector (e.g., MCT).
-
Demountable cell with CaF₂ windows.
-
Buffer solution for background subtraction.
Procedure:
-
Sample Preparation: Concentrate the purified protein to a suitable concentration (typically in the low mM range). The buffer should have minimal absorbance in the nitrile stretching region (~2200-2250 cm⁻¹).
-
Data Acquisition:
-
Acquire a background spectrum of the buffer using the same cell and conditions as for the sample.
-
Acquire the sample spectrum.
-
For improved signal-to-noise, co-add multiple scans.
-
-
Data Processing:
-
Subtract the buffer spectrum from the sample spectrum to obtain the difference spectrum showing the protein signals.
-
The nitrile stretching peak should be visible in the 2220-2240 cm⁻¹ region.
-
B. UV Resonance Raman Spectroscopy
Materials:
-
Purified pCNPhe-containing protein in a suitable buffer.
-
Raman spectrometer with UV excitation capabilities (e.g., 229 nm or 244 nm).[6][14]
-
Quartz cuvette or capillary tube.
Procedure:
-
Sample Preparation: Prepare the protein sample at a concentration of ~10 µM or higher in a suitable buffer.[6]
-
Data Acquisition:
-
Data Processing:
-
Subtract the buffer spectrum from the sample spectrum.
-
The nitrile stretching band will appear in the 2220-2240 cm⁻¹ region.
-
Visualizations
Caption: Experimental workflow for incorporating and analyzing 4-cyano-L-phenylalanine in proteins.
Caption: Logical relationship of 4-cyano-L-phenylalanine properties and its applications.
References
- 1. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of an unnatural amino acid for use as a resonance Raman probe: detection limits and solvent and temperature dependence of the νCN band of 4‐cyanophenylalanine | Scilit [scilit.com]
Application Notes and Protocols for Boc-4-cyano-L-phenylalanine in Protein Engineering and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-cyano-L-phenylalanine is a versatile non-canonical amino acid that serves as a powerful tool in protein engineering and modification. Its unique cyano group offers a bioorthogonal handle for a variety of chemical transformations, while also acting as a sensitive spectroscopic probe to investigate local protein environments. This document provides detailed application notes and protocols for the incorporation of Boc-4-cyano-L-phenylalanine into proteins and its subsequent modification, enabling the development of novel protein conjugates, therapeutics, and research tools.
The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in peptide synthesis and allows for controlled deprotection. Once deprotected to 4-cyano-L-phenylalanine (pCNPhe), it can be genetically encoded in response to a nonsense codon, typically the amber stop codon (UAG), using an engineered aminoacyl-tRNA synthetase/tRNA pair. This enables the site-specific incorporation of this unnatural amino acid into a protein of interest.
The nitrile functionality of pCNPhe is what makes it particularly valuable. It has a characteristic vibrational frequency in a region of the infrared (IR) spectrum that is free from absorptions by natural amino acids, making it an excellent IR probe.[1][2][3] Furthermore, the cyano group can undergo specific chemical reactions, allowing for the post-translational modification of the protein in a highly selective manner.
I. Applications of Boc-4-cyano-L-phenylalanine
Spectroscopic Probe of Protein Environments
The nitrile group of pCNPhe is a sensitive vibrational and fluorescent reporter of its local microenvironment within a protein.[3][4]
-
Infrared (IR) Spectroscopy: The C≡N stretching vibration of pCNPhe gives rise to a sharp absorption band in a region of the IR spectrum that is transparent for the protein itself. The exact frequency of this band is sensitive to the local electric field, hydrogen bonding, and solvent accessibility, providing detailed insights into protein structure, dynamics, and ligand binding.[3][4]
-
Fluorescence Spectroscopy: pCNPhe is also a fluorescent amino acid. Its quantum yield and emission wavelength are influenced by the polarity of its surroundings and by quenching interactions with nearby amino acid side chains, such as tyrosine.[5] This property can be exploited to study protein folding and conformational changes.
Bioorthogonal Chemical Handle for Protein Modification
The cyano group serves as a versatile handle for a variety of bioorthogonal chemical reactions, allowing for the site-specific modification of proteins. This enables the attachment of a wide range of functionalities, including:
-
Small molecule drugs for the creation of antibody-drug conjugates (ADCs).
-
Polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
-
Fluorophores and other imaging agents for protein tracking and visualization.
-
Crosslinkers to study protein-protein interactions.
This document will focus on two key modification strategies: the nitrile-aminothiol click reaction and the [3+2] cycloaddition with azide to form a tetrazole.
II. Quantitative Data
The following tables summarize key quantitative data related to the synthesis, incorporation, and spectroscopic properties of 4-cyano-L-phenylalanine.
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Overall yield of pCNPhe | 87% (two-step enantioselective) | [3] |
| Spectroscopic Data | ||
| Nitrile IR Frequency (THF) | ~2228 cm⁻¹ | [6] |
| Nitrile IR Frequency (H₂O) | ~2237 cm⁻¹ | [6] |
| Fluorescence Quenching | ||
| Stern-Volmer Constant (Imidazole) | 39.8 M⁻¹ | [5] |
| Stern-Volmer Constant (Hydroxide) | 22.1 M⁻¹ | [5] |
III. Experimental Protocols
Protocol 1: Genetic Incorporation of 4-cyano-L-phenylalanine
This protocol describes the site-specific incorporation of pCNPhe into a target protein in E. coli using the amber codon suppression technique.[3][7] This requires a plasmid encoding the target protein with an in-frame amber stop codon (UAG) at the desired incorporation site, and a second plasmid encoding an engineered aminoacyl-tRNA synthetase and its cognate tRNA.
Materials:
-
E. coli strain (e.g., DH10B) co-transformed with the two plasmids.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid selection.
-
Boc-4-cyano-L-phenylalanine or 4-cyano-L-phenylalanine.
-
Arabinose and IPTG for induction of gene expression.
-
Ni-NTA affinity chromatography resin for protein purification.
Procedure:
-
Culture Growth: Inoculate a starter culture of the co-transformed E. coli in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Add 4-cyano-L-phenylalanine to a final concentration of 1 mM. Induce the expression of the synthetase/tRNA with arabinose and the target protein with IPTG.
-
Incubation: Continue to grow the culture at a reduced temperature (e.g., 20°C) overnight.
-
Harvesting: Harvest the cells by centrifugation.
-
Purification: Resuspend the cell pellet in lysis buffer and lyse the cells. Purify the His-tagged protein using Ni-NTA affinity chromatography.
-
Verification: Confirm the incorporation of pCNPhe by mass spectrometry.
Protocol 2: Nitrile-Aminothiol Click Reaction for Protein Modification
This protocol describes the reaction of a protein containing a pCNPhe residue with a molecule containing an N-terminal cysteine to form a stable thiazoline linkage. This is a bioorthogonal click reaction that proceeds under mild, physiological conditions.[7]
Materials:
-
Purified protein containing pCNPhe.
-
Peptide or small molecule with an N-terminal cysteine.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5.
-
Tris(2-carboxyethyl)phosphine (TCEP) to prevent disulfide bond formation.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the pCNPhe-containing protein in the reaction buffer.
-
Reaction Setup: Add the N-terminal cysteine-containing molecule in a 5- to 10-fold molar excess over the protein. Add TCEP to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 4-6 hours. The reaction can be monitored by mass spectrometry.
-
Purification: Purify the modified protein from the excess unreacted labeling reagent using size-exclusion chromatography.
-
Characterization: Characterize the final conjugate by mass spectrometry and SDS-PAGE to confirm successful modification.
Protocol 3: [3+2] Cycloaddition with Azide to Form a Tetrazole
This protocol describes the conversion of the nitrile group of an incorporated pCNPhe residue into a tetrazole ring via a [3+2] cycloaddition reaction with an azide source. Tetrazoles are important functional groups in medicinal chemistry and can act as bioisosteres for carboxylic acids.[8][9]
Materials:
-
Purified protein containing pCNPhe.
-
Sodium azide (NaN₃).
-
Zinc bromide (ZnBr₂) (catalyst).
-
Reaction Buffer: A mixture of water and a biocompatible organic co-solvent like isopropanol (e.g., 1:1 v/v), pH adjusted to be near neutral.
-
Dialysis or size-exclusion chromatography for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the pCNPhe-containing protein in the reaction buffer.
-
Reaction Setup: Add sodium azide to a final concentration of 50-100 mM and zinc bromide to a catalytic amount (e.g., 1-5 mol%).
-
Incubation: Gently agitate the reaction mixture at an elevated temperature (e.g., 37-50°C) for 12-24 hours. The reaction progress can be monitored by mass spectrometry, looking for a mass increase corresponding to the addition of N₃.
-
Purification: Remove the excess reagents by dialysis or size-exclusion chromatography.
-
Characterization: Confirm the formation of the tetrazole by mass spectrometry and potentially by IR spectroscopy (the nitrile peak should disappear).
IV. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein expression | Toxicity of the unnatural amino acid. | Lower the concentration of pCNPhe during induction. Optimize the expression temperature and induction time. |
| Incomplete incorporation of pCNPhe | Inefficient synthetase/tRNA pair. | Sequence the plasmids to ensure their integrity. Optimize the concentration of pCNPhe. |
| Low modification efficiency | Steric hindrance around the pCNPhe site. | Choose a more solvent-exposed site for incorporation. Increase the concentration of the labeling reagent and extend the reaction time. Optimize the reaction buffer pH. |
| Protein precipitation | Protein instability under reaction conditions. | Perform the reaction at a lower temperature. Add stabilizing agents like glycerol or arginine to the reaction buffer. Screen different buffer conditions. |
V. Conclusion
Boc-4-cyano-L-phenylalanine is a powerful and versatile tool for protein engineering and modification. Its ability to be genetically encoded with high fidelity allows for the site-specific introduction of a unique chemical handle into proteins. This handle can be used as a spectroscopic probe to gain insights into protein structure and function or as a reactive moiety for a variety of bioorthogonal modifications. The protocols provided herein offer a starting point for researchers to explore the vast potential of this unnatural amino acid in their own systems, paving the way for the development of next-generation protein therapeutics, diagnostics, and research tools.
References
- 1. Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Encoding of Cyanopyridylalanine for In‐Cell Protein Macrocyclization by the Nitrile–Aminothiol Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An expedient route to the tetrazole analogues of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Molecular Frontiers of Neuroscience: Applications of Boc-4-cyano-L-phenylalanine
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Boc-4-cyano-L-phenylalanine is a protected amino acid derivative that serves as a precursor to the unnatural amino acid 4-cyano-L-phenylalanine (pCNPhe). While not a direct modulator of neural signaling, pCNPhe has emerged as a powerful tool in neuroscience research. Its utility lies in its unique spectroscopic properties, which allow it to function as a sensitive probe of local protein environments. By site-specifically incorporating pCNPhe into proteins of interest, such as ion channels, neurotransmitter receptors, and signaling proteins, researchers can gain unprecedented insights into their structure, dynamics, and function. This document provides detailed application notes and protocols for the use of Boc-4-cyano-L-phenylalanine in neuroscience research.
The primary application of Boc-4-cyano-L-phenylalanine is in the synthesis of peptides or for deprotection to 4-cyano-L-phenylalanine (pCNPhe) for subsequent incorporation into proteins.[1] The nitrile group (C≡N) of pCNPhe possesses two key properties that make it an exceptional spectroscopic probe:
-
Infrared (IR) Spectroscopy: The C≡N stretching vibration of pCNPhe appears in a region of the IR spectrum that is free from interference from other amino acid side chains.[2] The precise frequency of this vibration is highly sensitive to the local electrostatic environment, including hydrogen bonding and solvent exposure.[2][3] This allows researchers to monitor subtle conformational changes in a protein in real-time.
-
Fluorescence Spectroscopy: pCNPhe is also a fluorescent amino acid.[4][5] Its fluorescence quantum yield and emission spectrum are sensitive to the polarity of its surroundings and can be quenched by nearby amino acid residues such as tyrosine.[6][7] This property can be exploited to study protein folding, binding events, and conformational changes that alter the exposure of the pCNPhe probe to the solvent or other parts of the protein.
Key Applications in Neuroscience:
-
Mapping Conformational Changes in Ion Channels and Receptors: By incorporating pCNPhe at specific sites within an ion channel or neurotransmitter receptor, researchers can track the conformational changes that occur during gating, ligand binding, or modulation by drugs.[8][9]
-
Investigating Protein-Protein Interactions: The changes in the spectroscopic signal of pCNPhe upon the binding of another protein can be used to map interaction interfaces and study the dynamics of complex formation.
-
Probing the Microenvironment of Binding Pockets: Placing pCNPhe within the binding pocket of a receptor can provide detailed information about the polarity and electrostatic environment of the pocket, aiding in the rational design of novel drugs.
-
Studying Protein Folding and Misfolding: The sensitivity of pCNPhe's fluorescence to its environment makes it a valuable tool for studying the folding pathways of neuronal proteins and the mechanisms of misfolding in neurodegenerative diseases.
Data Presentation: Spectroscopic Properties of 4-cyano-L-phenylalanine
The following tables summarize the key spectroscopic properties of 4-cyano-L-phenylalanine (pCNPhe), which are fundamental to its application as a probe.
Table 1: Infrared (IR) Spectroscopic Data of 4-cyano-L-phenylalanine Nitrile Stretch
| Environment | Nitrile Symmetric Stretching Frequency (cm⁻¹) | Full-Width Half-Maximum (fwhm) (cm⁻¹) | Reference |
| Tetrahydrofuran (THF) (mimicking a non-polar, buried environment) | 2228.3 | 5.0 | [3] |
| Aqueous Buffer (mimicking a polar, solvent-exposed environment) | 2237.0 | 9.8 | [3] |
| H₂O | ~2237 | Not Reported | [2] |
This data demonstrates the significant blue shift of the nitrile stretching frequency as the environment of pCNPhe becomes more polar and capable of hydrogen bonding.
Table 2: Fluorescence Properties of 4-cyano-L-phenylalanine
| Property | Value/Observation | Conditions | Reference |
| Excitation Wavelength | 240 nm | In various solvents and incorporated into peptides. | [5] |
| Emission Wavelength | ~291 nm | In aqueous solution. | [6] |
| Quantum Yield | ~5 times larger than L-phenylalanine | Not specified | [4] |
| Environmental Sensitivity | Fluorescence is quenched upon binding of calmodulin (CaM) to a pCNPhe-containing peptide. | Aqueous buffer, pH 7.5 | [4] |
| Quenching by Amino Acids | Fluorescence can be quenched by Förster Resonance Energy Transfer (FRET) to nearby tyrosine residues. | Incorporated into the N-terminal domain of the ribosomal protein L9. | [7] |
| pH Dependence | The fluorescence of a GGFCN-AA peptide with a free N-terminus shows an apparent pKa of 9.0. | Aqueous solution. | [6] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 4-cyano-L-phenylalanine into a Target Protein in Mammalian Cells
This protocol describes a generalized method for the site-specific incorporation of pCNPhe into a protein of interest in mammalian cells using the amber codon suppression technique.
Principle:
This method utilizes an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. This synthetase is engineered to specifically recognize pCNPhe and charge it onto its cognate tRNA. The tRNA has an anticodon (CUA) that recognizes the amber stop codon (UAG). When the gene for the protein of interest is mutated to have a UAG codon at the desired incorporation site, the ribosome will pause at this codon. The engineered tRNA, charged with pCNPhe, will then recognize the UAG codon and incorporate pCNPhe into the growing polypeptide chain, allowing for the synthesis of the full-length, modified protein.[10][11]
Materials:
-
Boc-4-cyano-L-phenylalanine (to be deprotected to 4-cyano-L-phenylalanine, or pCNPhe can be purchased directly)
-
Mammalian expression vector for the target protein with an amber (TAG) codon at the desired site.
-
Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase specific for pCNPhe (e.g., an engineered PylRS).
-
Mammalian expression vector for the corresponding orthogonal tRNA (e.g., tRNAPylCUA).
-
Mammalian cell line (e.g., HEK293T, CHO).
-
Cell culture medium (e.g., DMEM, MEM).
-
Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Lipofectamine, FuGENE).
-
4-cyano-L-phenylalanine (pCNPhe).
-
Phosphate Buffered Saline (PBS).
-
Lysis buffer.
-
Antibodies for Western blotting or fluorescence microscopy.
Procedure:
-
Preparation of pCNPhe: If starting with Boc-4-cyano-L-phenylalanine, deprotect it using standard chemical methods (e.g., treatment with trifluoroacetic acid) to obtain 4-cyano-L-phenylalanine.[3] Prepare a sterile stock solution of pCNPhe in a suitable solvent (e.g., 0.1 M NaOH, followed by neutralization with HCl and dilution in PBS).
-
Cell Culture: Culture the chosen mammalian cell line in appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO₂.
-
Plasmid Transfection:
-
Plate the cells in a multi-well plate or dish to achieve 70-90% confluency on the day of transfection.
-
Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. This will typically involve co-transfecting the three plasmids: the target protein vector (with TAG codon), the orthogonal synthetase vector, and the orthogonal tRNA vector.
-
Add the transfection mixture to the cells.
-
-
Induction of Protein Expression:
-
After 4-6 hours of transfection, replace the medium with fresh medium containing 1-5 mM pCNPhe.
-
Culture the cells for an additional 24-72 hours to allow for protein expression.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to the cells and incubate on ice to extract the proteins.
-
Clarify the lysate by centrifugation.
-
-
Verification of Incorporation:
-
Western Blotting: Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the target protein or an epitope tag. Successful incorporation of pCNPhe will result in a full-length protein band only in the presence of pCNPhe. In the absence of pCNPhe, a truncated product may be observed if the TAG codon is not at the C-terminus.
-
Mass Spectrometry: For definitive confirmation and to verify the site of incorporation, the purified protein can be analyzed by mass spectrometry.
-
-
Spectroscopic Analysis:
-
Purify the pCNPhe-containing protein using appropriate chromatography techniques.
-
For IR spectroscopy, prepare a concentrated sample of the purified protein in a suitable buffer.
-
For fluorescence spectroscopy, the purified protein can be analyzed in a fluorometer.
-
Visualizations
Caption: Workflow for site-specific incorporation of pCNPhe.
Caption: Principle of pCNPhe as a spectroscopic probe.
References
- 1. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Locking hERG channels into place: Using photoreactive unnatural amino acids to study voltage gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput characterization of photocrosslinker-bearing ion channel variants to map residues critical for function and pharmacology | PLOS Biology [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Boc Deprotection of 4-cyano-L-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[][] 4-cyano-L-phenylalanine is an unnatural amino acid that serves as a valuable vibrational reporter in spectroscopic studies of protein structure and dynamics.[3][4] The efficient synthesis and deprotection of its Boc-protected precursor are crucial for its incorporation into peptides and proteins. This application note provides a detailed experimental protocol for the acid-catalyzed Boc deprotection of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine to yield 4-cyano-L-phenylalanine. The most common and effective methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6][7]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental protocol for the Boc deprotection of a closely related precursor to 4-cyano-L-phenylalanine, which is directly applicable to N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine.
| Parameter | Value | Reference |
| Starting Material | N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine | N/A |
| Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Reagent Ratio | 1:1 (TFA:DCM) | [3] |
| Reaction Time | 24 hours | [3] |
| Temperature | Ambient Temperature | [3] |
| Product | 4-cyano-L-phenylalanine hydrochloride | [3] |
| Yield | 88% | [3] |
Experimental Protocol
This protocol details the acid-catalyzed removal of the Boc protecting group from N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine using trifluoroacetic acid (TFA).
Materials:
-
N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine
-
Dichloromethane (DCM)
-
Diethyl ether
-
3M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine (1.0 equivalent) in dichloromethane.
-
Addition of TFA: While stirring, slowly add an equal volume of trifluoroacetic acid to the solution.
-
Reaction: Stir the mixture at ambient temperature for 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[3]
-
Partition the resulting residue between diethyl ether and 3M HCl.[3]
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the aqueous layer with additional diethyl ether to remove organic impurities.[3]
-
-
Isolation: Concentrate the aqueous layer under reduced pressure to yield 4-cyano-L-phenylalanine hydrochloride as a white powder.[3]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Boc deprotection of 4-cyano-L-phenylalanine.
Caption: Workflow for Boc deprotection of 4-cyano-L-phenylalanine.
Signaling Pathway/Mechanism of Boc Deprotection
The following diagram illustrates the acid-catalyzed mechanism of Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols for Coupling Boc-4-cyano-L-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting and utilizing coupling reagents compatible with Boc-4-cyano-L-phenylalanine for solid-phase peptide synthesis (SPPS). The protocols and data presented herein are designed to ensure high coupling efficiency and minimize side reactions, facilitating the successful incorporation of this unique non-canonical amino acid into peptide sequences.
Boc-4-cyano-L-phenylalanine is a valuable building block in peptide chemistry, offering a cyano group that can serve as an infrared probe, a fluorescent marker, or a precursor for other functional groups.[1][2][3] Its successful incorporation is crucial for the synthesis of novel peptide-based drugs and research tools. This document outlines the most effective coupling strategies, providing detailed protocols and comparative data to guide researchers in their synthetic endeavors.
Recommended Coupling Reagents
The selection of an appropriate coupling reagent is critical for achieving high yields and purity in peptide synthesis. For Boc-4-cyano-L-phenylalanine, several classes of reagents have proven effective. These can be broadly categorized into carbodiimides (with additives) and uronium/aminium salts.
Carbodiimide-Based Reagents
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective coupling reagents.[4] However, their use alone can lead to side reactions and racemization.[5] To enhance their efficiency and suppress unwanted side reactions, the addition of nucleophilic additives is strongly recommended.[5][6]
-
DIC/OxymaPure: This combination is a robust and safer alternative, demonstrating high coupling efficiency and very low racemization.[6] OxymaPure significantly enhances the performance of DIC.[6]
-
DIC/HOBt: 1-Hydroxybenzotriazole (HOBt) is a classic additive that minimizes racemization when used with carbodiimides.[4]
-
EDC·HCl: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride is a water-soluble carbodiimide, which is particularly useful in specific applications where easy removal of byproducts is required.[4]
Uronium/Aminium Salts
Uronium and aminium salts are highly efficient coupling reagents, often preferred for challenging couplings, including sterically hindered amino acids.[7] They generally offer faster reaction times and lower racemization rates compared to carbodiimides.[7]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Considered one of the most effective coupling reagents, HATU provides very high reactivity and is particularly suitable for difficult couplings with a very low risk of racemization.[4][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective alternative to HATU, HBTU offers a good balance of reactivity and is suitable for standard couplings.[4][7]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): This third-generation uronium-type reagent, based on an Oxyma scaffold, exhibits high solubility, stability, and reactivity.[8][9]
Quantitative Data Summary
The following table summarizes the comparative performance of the recommended coupling reagents. The data is based on typical results observed in solid-phase peptide synthesis and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent Combination | Typical Yield | Racemization Risk | Key Advantages |
| Carbodiimides | |||
| DIC / OxymaPure | 92 - 97%[6] | Very Low[6] | High efficiency, excellent racemization suppression.[6] |
| DIC / HOBt | >90% | Low | Cost-effective, good for standard couplings. |
| Uronium/Aminium Salts | |||
| HATU | >95% | Very Low[7] | Highest reactivity, ideal for difficult couplings.[7] |
| HBTU | >90%[7] | Low[7] | Good balance of reactivity and cost.[7] |
| COMU | >95% | Very Low[8] | High efficiency and solubility, reduced safety hazards.[8] |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-4-cyano-L-phenylalanine onto a solid support. These protocols assume a standard solid-phase peptide synthesis setup.
Protocol 1: Coupling using DIC/OxymaPure
This protocol offers a robust and safe method for incorporating Boc-4-cyano-L-phenylalanine.
-
Resin Preparation: Swell the resin (pre-loaded with the N-terminally deprotected peptide) in dimethylformamide (DMF) for 30 minutes and then drain the solvent.[6]
-
Amino Acid Solution Preparation: In a separate vessel, dissolve Boc-4-cyano-L-phenylalanine (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the swollen resin. Immediately add DIC (3 equivalents) to the resin slurry.[6]
-
Reaction Agitation: Agitate the reaction mixture at room temperature for 2 to 4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).[6]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially for challenging sequences.
-
Resin Preparation: Swell the resin (with the N-terminally deprotected peptide) in peptide-grade DMF for 30 minutes, followed by draining the solvent.[6]
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-4-cyano-L-phenylalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[6]
-
Coupling Reaction: Add the activation mixture to the drained resin.
-
Reaction Agitation: Agitate the reaction vessel at room temperature for 1 to 2 hours.[7]
-
Monitoring: Use the Kaiser test to monitor the reaction. A negative result (yellow or colorless beads) indicates that the coupling is complete.[6]
-
Washing: After completion, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
Diagrams
Signaling Pathways and Experimental Workflows
Caption: Chemical activation and coupling of Boc-4-cyano-L-phenylalanine.
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Decision tree for selecting a suitable coupling reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Improving solubility of Boc-4-cyano-L-phenylalanine in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-4-cyano-L-phenylalanine. Our aim is to help you overcome common challenges related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is Boc-4-cyano-L-phenylalanine and what are its common applications?
Boc-4-cyano-L-phenylalanine is a derivative of the amino acid L-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano group on the phenyl ring. This modification makes it a valuable building block in peptide synthesis and drug discovery.
Q2: Why is the solubility of Boc-4-cyano-L-phenylalanine a concern?
Like many protected amino acids, the solubility of Boc-4-cyano-L-phenylalanine can be limited in certain organic solvents. Achieving complete dissolution is crucial for accurate concentration determination and successful reactions in peptide synthesis and other applications.
Q3: Which organic solvents are recommended for dissolving Boc-4-cyano-L-phenylalanine?
Based on the solubility of structurally similar compounds like N-Boc-L-phenylalanine, good solubility is expected in polar aprotic solvents.[1][2] Recommended starting solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Methanol
Q4: Are there any solvents that should be avoided?
Non-polar solvents are generally poor choices for dissolving protected amino acids. It is also advisable to use anhydrous solvents, as the presence of water can affect solubility and may be incompatible with subsequent reaction steps.
Solubility Data
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Estimated Solubility of Boc-4-cyano-L-phenylalanine |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | High |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 46.7 | High |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 32.2 | High |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Moderate |
| Methanol | CH₃OH | 32.7 | Moderate |
| Acetonitrile | C₂H₃N | 37.5 | Low to Moderate |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Low to Moderate |
| Ethanol | C₂H₅OH | 24.5 | Low |
Experimental Protocol: Determining the Solubility of Boc-4-cyano-L-phenylalanine
This protocol outlines a method to determine the solubility of Boc-4-cyano-L-phenylalanine in a specific organic solvent.
Materials:
-
Boc-4-cyano-L-phenylalanine
-
Selected organic solvent (e.g., DMF, DMSO, DCM)
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Centrifuge
Procedure:
-
Preparation: Accurately weigh 1-2 mg of Boc-4-cyano-L-phenylalanine and place it into a microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 100 µL) to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved solid particles.
-
Incremental Addition: If the solid has completely dissolved, add another weighed amount of the compound and repeat steps 3 and 4. Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved).
-
Equilibration: Once saturation is reached, allow the solution to equilibrate for at least 30 minutes at a constant temperature.
-
Centrifugation: Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved Boc-4-cyano-L-phenylalanine. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as HPLC.
-
Calculation: Express the solubility in mg/mL or other appropriate units.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues encountered with Boc-4-cyano-L-phenylalanine.
Caption: Troubleshooting workflow for dissolving Boc-4-cyano-L-phenylalanine.
Detailed Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a recommended polar aprotic solvent. If solubility is poor in a solvent like DCM, try a stronger solvent such as DMF or DMSO.
-
Assess Compound Purity: Impurities can significantly impact solubility. Verify the purity of your Boc-4-cyano-L-phenylalanine using an appropriate analytical method (e.g., HPLC). If necessary, purify the compound.
-
Gentle Heating: Gently warming the solution to 30-40°C can sometimes improve solubility. However, be cautious and monitor for any signs of degradation.
-
Apply Sonication: Using a sonication bath can help break up solid aggregates and enhance dissolution.
-
Consider a Co-solvent System: In some cases, a mixture of solvents can be more effective than a single solvent. For example, adding a small amount of DMSO to a solution in DCM may improve solubility.
Logical Relationships in Solvent Selection
The choice of solvent is critical for successfully dissolving Boc-4-cyano-L-phenylalanine. The following diagram illustrates the logical relationships between solvent properties and expected solubility outcomes.
Caption: Logical diagram for selecting an appropriate solvent.
References
Technical Support Center: Synthesis of Boc-4-cyano-L-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Boc-4-cyano-L-phenylalanine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Boc-4-cyano-L-phenylalanine, offering potential causes and solutions.
Q1: Why is the yield of my Boc-4-cyano-L-phenylalanine unexpectedly low?
Low yields can stem from several factors, from incomplete reactions to product loss during workup.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the starting material, 4-cyano-L-phenylalanine, has been fully consumed by monitoring the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Suboptimal Reaction Conditions: The choice of base and solvent system is crucial. For less nucleophilic amines, a stronger base or a catalyst may be required to drive the reaction to completion.
-
Product Loss During Extraction: Boc-4-cyano-L-phenylalanine has some solubility in the aqueous phase. Ensure thorough extraction with an organic solvent like ethyl acetate. Using a brine wash can help to break emulsions and improve phase separation.
-
Issues with Starting Material: Ensure the 4-cyano-L-phenylalanine starting material is of high purity and is fully dissolved in the reaction mixture.
Troubleshooting Workflow for Low Yield
Caption: A workflow to diagnose and resolve low product yields.
Q2: My final product is impure. What are the likely side products and how can I avoid them?
Several side reactions can lead to impurities in the final product. The most common are di-Boc protection, hydrolysis of the nitrile group, and racemization.
-
Di-Boc Protection: Primary amines can react with a second molecule of di-tert-butyl dicarbonate ((Boc)₂O) to form a di-Boc protected product. This is more likely to occur with a large excess of (Boc)₂O or at elevated temperatures.
-
Prevention: Use a stoichiometric amount of (Boc)₂O (typically 1.0 to 1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxamide group under the basic conditions of the reaction, forming Boc-4-carboxamido-L-phenylalanine. Prolonged reaction times or excessively strong basic conditions can promote this side reaction.[1][2]
-
Prevention: Use milder basic conditions where possible. Avoid unnecessarily long reaction times. Careful control of pH during the reaction and workup is important.
-
-
Racemization: Although less common during the Boc protection step itself compared to peptide coupling, the use of strong bases and elevated temperatures can increase the risk of racemization at the α-carbon.[3]
-
Prevention: Perform the reaction at room temperature or below. Use a base that is strong enough to deprotonate the amino group but not so strong as to cause significant racemization.
-
Potential Side Reactions
Caption: Common side reactions in the synthesis of Boc-4-cyano-L-phenylalanine.
Q3: I am having difficulty with the workup and purification of my product. What can I do?
Workup and purification challenges can often be resolved with procedural adjustments.
-
Emulsion Formation: Emulsions can form during the aqueous workup, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separation funnel to help break the emulsion.
-
-
Product Precipitation: The product may precipitate during the workup.
-
Solution: Ensure that the pH is adjusted carefully. The product is more soluble in the organic phase at an acidic pH.
-
-
Purification: If the crude product is not pure enough for the intended application, column chromatography may be necessary.
-
Solution: A silica gel column using a gradient of methanol in dichloromethane or ethyl acetate in hexanes is typically effective for purifying Boc-protected amino acids.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic scheme for Boc-4-cyano-L-phenylalanine?
The synthesis involves the reaction of 4-cyano-L-phenylalanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
General Synthesis Scheme
Caption: General reaction for the synthesis of Boc-4-cyano-L-phenylalanine.
Q2: What are the recommended reaction conditions for this synthesis?
The optimal conditions can vary, but a common starting point is to use a slight excess of (Boc)₂O (1.1-1.2 equivalents) and a suitable base in a solvent mixture at room temperature.
| Parameter | Recommended Condition | Notes |
| (Boc)₂O | 1.1 - 1.2 equivalents | A large excess can lead to di-Boc formation. |
| Base | Sodium Hydroxide (NaOH) or Triethylamine (TEA) | The choice of base can influence the reaction rate and side reactions. |
| Solvent | Dioxane/Water, THF/Water, or Acetonitrile/Water | A co-solvent system is often used to dissolve both the amino acid and (Boc)₂O. |
| Temperature | 0 °C to Room Temperature | Higher temperatures may increase the rate of side reactions. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of methanol and dichloromethane (e.g., 5-10% methanol). The starting material (4-cyano-L-phenylalanine) is more polar and will have a lower Rf value than the Boc-protected product. Staining with ninhydrin can be used to visualize the starting material, which has a free amine.
Q4: What is the expected yield and purity of Boc-4-cyano-L-phenylalanine?
While specific yields can vary depending on the exact conditions and scale, a well-optimized synthesis should provide a good to excellent yield of the desired product.
| Parameter | Expected Value |
| Yield | 75 - 95% |
| Purity (after purification) | >98% |
Note: These are typical values and may vary.
Experimental Protocols
Protocol 1: Boc Protection of 4-cyano-L-phenylalanine using NaOH
This protocol is adapted from a general procedure for the Boc protection of L-phenylalanine.[4][5]
Materials:
-
4-cyano-L-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-cyano-L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid, a key building block in peptide synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: My crude 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid is an oil and will not solidify. How can I obtain a solid product?
A1: "Oiling out" is a common issue with Boc-protected amino acids. This occurs when the compound separates from the solution as a supersaturated liquid or above its melting point. Here are several strategies to induce crystallization:
-
Complete Solvent Removal: Ensure all residual solvents from the synthesis work-up (e.g., ethyl acetate, dichloromethane) are thoroughly removed. Drying under high vacuum, sometimes with gentle heating (40-50 °C), can be effective.
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble. This process can wash away impurities and provide the necessary energy for nucleation. Suitable solvents include hexanes, diethyl ether, or a mixture of both.
-
Seed Crystallization: If a small amount of solid product is available, add a tiny crystal to the oil. This "seed" will provide a template for crystal growth. Allow the mixture to stand at room temperature or in a refrigerator.[1]
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" or "anti-solvent" (e.g., hexanes) until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.[2]
Q2: What are the best recrystallization solvents for 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid?
A2: While specific solvent systems for this exact compound are not widely published, common and effective solvent systems for closely related Boc-protected amino acids, such as Boc-L-phenylalanine, can be excellent starting points. These include:
The ideal solvent system will dissolve the compound when hot but have low solubility upon cooling.
Q3: My recrystallization yield is very low. What are the possible causes and solutions?
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. Try to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Inappropriate solvent system: If the compound is too soluble in the cold solvent, the recovery will be low. You may need to experiment with different solvent/anti-solvent combinations.
Q4: What are common impurities, and how can I remove them?
A4: Common impurities in the synthesis of Boc-amino acids include:
-
Unreacted starting materials: Such as the parent amino acid (4-cyano-L-phenylalanine).
-
Reagents from the Boc-protection step: For example, di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine.
-
Side-products: Such as dipeptides formed during the reaction.[4]
Purification strategies to remove these impurities include:
-
Acid-Base Extraction: This is a highly effective method to remove non-acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, moving it to the aqueous layer. The organic layer containing neutral impurities is discarded. The aqueous layer is then re-acidified (e.g., with dilute HCl or citric acid) to precipitate the purified product, which can then be extracted back into an organic solvent.[5]
-
Recrystallization: As discussed, this is a powerful technique for removing small amounts of impurities.
-
Silica Gel Chromatography: While often less desirable on a large scale due to cost and effort, column chromatography can be very effective for removing impurities with different polarities. A typical eluent system for Boc-amino acids is a gradient of methanol in chloroform or ethyl acetate in hexanes.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)
This protocol is a general method for Boc-protected amino acids and should be adapted for 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid.
-
Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat while stirring until the solid is completely dissolved.[2]
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexanes) dropwise with continuous stirring until the solution becomes persistently cloudy.[2]
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.[2]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Crystallization from Oil (Seeding and Pulping)
This method is particularly useful if the crude product is an oil. The following data is based on the purification of N-Boc-L-phenylalanine and is representative of the expected outcome for the cyano-derivative.[1]
-
Seeding: To the oily crude product, add a small seed crystal of pure 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid.
-
Solidification: Allow the mixture to stand at room temperature for 18-24 hours, or until the oil has completely solidified into a white solid.[1]
-
Pulping: Add a weak polar solvent such as cyclohexane or diethyl ether (approximately 10 times the volume to the weight of the solid). Stir the resulting slurry at room temperature for 2 hours.[1]
-
Isolation and Drying: Filter the solid, wash with a small amount of the cold pulping solvent, and dry under vacuum at 60°C for 15 hours.[1]
Data Presentation
Table 1: Representative Purity and Yield Data for Purification of a Boc-Amino Acid via Seeding, Solidification, and Pulping
| Boc-Amino Acid | Purification Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield |
| N-Boc-L-phenylalanine | Seeding, solidification, and pulping with diethyl ether | 92.8% | 99.2% | 90.5% |
Data from a closely related compound, representative for 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid.[1]
Mandatory Visualizations
Caption: General purification workflow for 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid.
Caption: Decision tree for troubleshooting "oiling out" during purification.
References
Optimizing coupling efficiency of Boc-Phe(4-CN)-OH in peptide synthesis
Welcome to the technical support center for Boc-Phe(4-CN)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of Boc-4-cyano-L-phenylalanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why might I experience low coupling efficiency with Boc-Phe(4-CN)-OH?
While not as sterically hindered as β-branched amino acids like valine or isoleucine, low coupling yields with Boc-Phe(4-CN)-OH can still occur due to a combination of factors:
-
Steric Hindrance: The bulky Boc protecting group combined with the phenyl ring can create some steric obstruction, potentially slowing down the reaction kinetics compared to smaller amino acids like Alanine.[1][2]
-
Electronic Effects: The electron-withdrawing nature of the 4-cyano group can slightly decrease the nucleophilicity of the carboxylate after deprotonation, potentially affecting the rate of activation.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin support, making the N-terminal amine inaccessible to the incoming activated amino acid.[1][3] This is a sequence-dependent issue and is more common with hydrophobic residues.[3]
-
Suboptimal Reaction Conditions: Inadequate activation, inappropriate choice of coupling reagent, or insufficient reaction time can all lead to incomplete reactions.[2][3]
Q2: How can I accurately detect incomplete coupling of Boc-Phe(4-CN)-OH?
The most common and reliable method for monitoring coupling completion at each step is the qualitative ninhydrin test, also known as the Kaiser test.[1][4] This test detects the presence of free primary amines on the peptide-resin.
-
Positive Result: An intense blue or purple color on the resin beads and in the solution indicates a significant concentration of unreacted N-terminal amines, signifying a failed or incomplete coupling.[1][4]
-
Negative Result: A yellow or colorless result indicates that no primary amines are present, meaning the coupling was successful.[3][4]
For a definitive quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry (MS).[1][4] The presence of deletion sequences (peptides missing the Phe(4-CN) residue) will confirm incomplete coupling.[1]
Q3: What are the most effective coupling reagents for Boc-Phe(4-CN)-OH?
For potentially challenging couplings, standard carbodiimide reagents like DCC or DIC may be insufficient.[5] More powerful onium salt-based reagents are highly recommended to ensure high coupling efficiency.[2][5]
| Reagent Class | Example Reagents | Efficacy | Key Considerations |
| Aminium/Uronium Salts | HATU, HCTU, HBTU, COMU | Very High | Highly efficient and fast-acting, especially for difficult couplings.[3][6] HATU is often superior due to the formation of highly reactive OAt active esters.[5][6] COMU is a safer alternative as it does not rely on potentially explosive HOBt/HOAt.[5][7] Can cause guanidinylation of the N-terminus if used in excess.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | High reactivity, similar to uronium salts.[5] They do not cause the guanidinylation side reaction.[2][6] Byproducts can sometimes be difficult to remove.[5] |
| Carbodiimides | DIC, DCC | Moderate | Generally require an additive like HOBt or Oxyma Pure to improve efficiency and reduce racemization.[7] Often less effective for hindered or difficult couplings.[5] |
Q4: What immediate steps should I take if I detect an incomplete coupling?
If a positive Kaiser test indicates incomplete coupling, do not proceed to the next deprotection step. Instead, perform one of the following actions:
-
Recouple (Double Coupling): This is the most common solution. Wash the resin thoroughly with DMF to remove byproducts and residual reagents, then perform a second coupling using a fresh preparation of activated Boc-Phe(4-CN)-OH.[8][9]
-
Switch Coupling Reagent: If the initial coupling failed with a standard reagent, recoupling with a more potent reagent like HATU or COMU can drive the reaction to completion.[3]
-
Capping: If recoupling is unsuccessful, the remaining unreacted amines should be permanently blocked to prevent the formation of deletion sequences in the final product.[3][9] This is typically done by acetylating the free amines with a reagent like acetic anhydride.[3][9]
Q5: Are there potential side reactions involving the 4-cyano group?
The cyano (-C≡N) group is generally stable under the standard conditions of Boc-SPPS. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, particularly during the final cleavage and deprotection step.
-
Acid Hydrolysis: During final cleavage with strong acids like HF or TFMSA, the cyano group can potentially be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH). The extent of this side reaction depends on the cleavage cocktail, temperature, and duration.
-
Base Hydrolysis: The cyano group is generally stable to the piperidine solutions used in Fmoc chemistry, but prolonged exposure to strong bases should be avoided.
It is crucial to analyze the final crude product by Mass Spectrometry to check for unexpected mass additions corresponding to these potential modifications.
Experimental Protocols & Troubleshooting
Troubleshooting Workflow for Low Coupling Efficiency
The following workflow provides a systematic approach to diagnosing and solving incomplete coupling issues.
Caption: Troubleshooting workflow for incomplete coupling.
General Peptide Coupling Mechanism
The fundamental process involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack from the N-terminal amine of the growing peptide chain on the solid support.
Caption: Simplified workflow of amino acid activation and coupling.
Protocol 1: Recommended Coupling Protocol using HATU
This protocol uses HATU, a highly effective reagent for difficult couplings.[5][6]
-
Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed (TFA treatment) and the resulting amine salt has been neutralized with a base like diisopropylethylamine (DIEA).[8]
-
Pre-activation: In a separate reaction vessel, dissolve Boc-Phe(4-CN)-OH (3–4 equivalents relative to resin loading) and HATU (3–4 equivalents) in DMF.[8]
-
Activation: Add DIEA (6–8 equivalents) to the mixture and agitate for 2–5 minutes to allow for pre-activation.[8]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.[8]
-
Reaction: Agitate the reaction mixture for 1–4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended.[8]
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[8]
-
Monitoring: Before proceeding, perform a Kaiser test (Protocol 2) to confirm the completion of the reaction.[8]
Protocol 2: Qualitative Ninhydrin (Kaiser) Test
This test is used to detect the presence of free primary amines on the resin.[1][3]
Reagents:
-
Solution A: 50 mg/mL ninhydrin in ethanol.[1]
-
Solution B: 1 g phenol in 0.25 mL ethanol.[1]
-
Solution C: 2% (v/v) of 1 mM potassium cyanide (KCN) in pyridine.[1]
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.[1]
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.[1][3]
-
Observe the color of the beads and the solution.
Protocol 3: Capping Unreacted Amines
If double coupling fails, capping is necessary to terminate unreacted peptide chains.[3][9]
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a non-nucleophilic base (e.g., 20% acetic anhydride and 2% DIEA in DMF).[9]
Procedure:
-
After the final failed coupling attempt, wash the resin thoroughly with DMF.[9]
-
Add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[3][9]
-
Wash the resin thoroughly with DMF and DCM before proceeding to the N-terminal deprotection of the successfully coupled chains.[9]
-
A follow-up Kaiser test should be negative, confirming that all amines have been capped.[3]
References
Troubleshooting low yield in Boc-4-cyano-L-phenylalanine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Boc-4-cyano-L-phenylalanine, particularly in addressing low reaction yields.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.
Question 1: My Boc protection reaction is showing a low yield. What are the primary causes?
Answer: Low yields in the Boc protection of 4-cyano-L-phenylalanine can stem from several factors. The most common issues include incomplete reaction, degradation of the starting material or product, and inefficient purification. A systematic approach to troubleshooting is recommended, starting with an analysis of the reaction conditions and reagents.
Question 2: How can I determine if the reaction has gone to completion?
Answer: Monitoring the reaction progress is crucial. Thin-Layer Chromatography (TLC) is an effective method for this.[1] A sample of the reaction mixture should be spotted on a TLC plate alongside the starting material (4-cyano-L-phenylalanine). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction. Staining with ninhydrin can be useful as it will stain the primary amine of the starting material but not the Boc-protected product.
Question anwser 3: I suspect my starting material has poor solubility in the reaction solvent. How can I address this?
Answer: Poor solubility of the amino acid starting material is a common issue that can lead to slow and incomplete reactions.[2] 4-cyano-L-phenylalanine, being a zwitterionic compound, may have limited solubility in some organic solvents.[3] To improve solubility, consider the following:
-
Aqueous Basic Conditions: Performing the reaction in an aqueous solution with a base like sodium hydroxide or sodium bicarbonate can enhance the solubility of the amino acid.[2][3]
-
Co-solvents: Using a mixture of solvents, such as dioxane/water or THF/water, can also improve the solubility of the starting material.[4][5]
Question 4: What are the optimal reaction conditions to improve the yield?
Answer: Optimizing reaction conditions is key to maximizing the yield. The following parameters can be adjusted:
-
Base Selection: A variety of bases can be used for Boc protection.[6] For amino acids, inorganic bases like sodium hydroxide or sodium bicarbonate in an aqueous medium are often effective.[7] Organic bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can also be used, particularly in anhydrous conditions.[8][9] DMAP can act as a catalyst to accelerate the reaction, especially for less nucleophilic amines.[2]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.[2] While aprotic solvents like THF, acetonitrile, and DCM are commonly used, aqueous or mixed aqueous/organic systems are often preferred for amino acids to ensure solubility.[5][9]
-
Temperature: While many Boc protection reactions proceed efficiently at room temperature, gentle heating to around 40-55°C can increase the reaction rate, particularly if the amine is sterically hindered or has low nucleophilicity.[2]
-
Reaction Time: The reaction time can vary from a few hours to overnight.[10] It is essential to monitor the reaction by TLC to determine the optimal time for completion and to avoid potential side reactions from prolonged reaction times.
Question 5: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
Answer: The formation of side products can contribute to low yields of the desired Boc-4-cyano-L-phenylalanine. Potential side products include:
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N,N-di-Boc protected amino acid: This can occur if an excess of Boc anhydride and a catalyst like DMAP are used.[11]
-
Mixed anhydride formation: The carboxylate of the amino acid can react with Boc anhydride, leading to the formation of a mixed anhydride. This can be minimized by careful control of stoichiometry.[3]
-
Hydrolysis of the cyano group: Although less common under standard Boc protection conditions, prolonged exposure to strong acidic or basic conditions during workup could potentially lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.
Question 6: My main issue seems to be during the workup and purification. What is the recommended procedure?
Answer: An efficient workup and purification process is critical to isolate the product with a high yield. A general procedure involves:[10]
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Quenching: If excess Boc anhydride is present, it can be quenched by adding a nucleophilic amine or by aqueous washes.[12]
-
Extraction: After quenching, the reaction mixture is typically acidified to protonate the carboxylic acid, and the product is extracted into an organic solvent like ethyl acetate or dichloromethane.[4][10] Multiple extractions of the aqueous layer will help maximize the recovery of the product.[12]
-
Washing: The combined organic layers should be washed with brine to remove any remaining water.[1]
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1][4]
-
Purification: If the crude product is not pure, it can be further purified by silica gel column chromatography or recrystallization.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for the synthesis of Boc-4-cyano-L-phenylalanine? A1: Reported yields for the synthesis of 4-cyano-L-phenylalanine derivatives vary. An efficient two-step enantioselective synthesis of 4-cyano-L-phenylalanine has been reported with an 87% overall yield, which did not require chromatography.[13] A four-step synthesis was reported with a 40% overall yield.[13] For the Boc protection step itself, yields can be quite high, often exceeding 80-90% under optimized conditions.[10]
Q2: Can the cyano group interfere with the Boc protection reaction? A2: The cyano group is generally stable under the mild basic or neutral conditions used for Boc protection and is not expected to interfere with the reaction. However, it is important to avoid harsh acidic or basic conditions during the reaction and workup to prevent its potential hydrolysis.
Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity of Boc-4-cyano-L-phenylalanine can be confirmed using several analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule. The 1H NMR spectrum should show a characteristic singlet for the nine protons of the Boc group around 1.4-1.5 ppm.[12]
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption for the nitrile group around 2230 cm-1.[13]
-
HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final product.
Q4: Is it necessary to use a catalyst like DMAP? A4: While not always necessary, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially if the amine is weakly nucleophilic.[2] However, using DMAP can also increase the risk of forming the N,N-di-Boc side product, so it should be used judiciously.[11]
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Amino Acids
| Starting Material | Reagent | Base | Solvent | Time (hr) | Yield (%) | Reference |
| L-Phenylalanine | Di-tert-butyl dicarbonate | NaOH | Water/tert-Butyl alcohol | Overnight | 78-87 | [10] |
| Various Amino Acids | BOC-ON | Triethylamine | Dioxane/Water | 2 | Excellent | [4] |
| Amines | Di-tert-butyl dicarbonate | Triethylamine | DCM | - | - | [14] |
| Aromatic Amines | Di-tert-butyl dicarbonate | - | Methanol | - | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 4-cyano-L-phenylalanine
This protocol is adapted from a standard procedure for the Boc protection of L-phenylalanine.[10]
-
Dissolution: In a round-bottomed flask equipped with a stirrer, dissolve 4-cyano-L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water. Add triethylamine (1.5 equivalents).
-
Addition of Boc Reagent: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 5% methanol in chloroform). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous mixture twice with ethyl acetate to remove any unreacted Boc anhydride and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.
-
Immediately extract the product into ethyl acetate (3 times).
-
-
Isolation:
-
Combine the organic layers from the product extraction.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Boc-4-cyano-L-phenylalanine.
-
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of Boc-4-cyano-L-phenylalanine.
Caption: Troubleshooting workflow for low yield in Boc-4-cyano-L-phenylalanine synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. peptide.com [peptide.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc Anhydride [commonorganicchemistry.com]
Technical Support Center: Stability of the Cyano Group in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability of the cyano group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the cyano group on an amino acid side chain stable throughout a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow?
A: Generally, the cyano group is robust and compatible with the orthogonal protection strategy of Fmoc-SPPS. It is largely stable to the mild basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions used for coupling. However, potential instabilities can arise during the final cleavage and deprotection step, particularly with strong acids like trifluoroacetic acid (TFA).
Q2: What are the primary potential side reactions involving the cyano group during peptide synthesis?
A: The main side reactions of concern are:
-
Hydrolysis: Under strong acidic conditions, especially in the presence of water during TFA cleavage, the cyano group (-C≡N) can be hydrolyzed to a carboxamide (-CONH₂) or further to a carboxylic acid (-COOH).
-
Reduction: While less common with standard protocols, there is a potential for the cyano group to be reduced to a primary amine (-CH₂NH₂) by certain scavengers used in the cleavage cocktail, such as triisopropylsilane (TIS), which can act as a hydride donor.[1][2][3]
-
Formation from Asparagine: An indirect issue is the dehydration of the asparagine side-chain amide to form a β-cyanoalanine residue. This is not a reaction of an existing cyano group but rather its inadvertent formation.
Q3: Is the cyano group stable to the repetitive use of piperidine for Fmoc deprotection?
A: The cyano group is generally considered stable to the standard Fmoc deprotection conditions of 20% piperidine in DMF.[4][5][6] The basicity of piperidine is typically not sufficient to induce significant degradation of the cyano group during the short deprotection times used in SPPS. However, minimizing the total exposure time to basic conditions is always a good practice to prevent any potential side reactions.
Q4: Can my choice of coupling reagent affect the stability of the cyano group?
A: Most modern coupling reagents (e.g., HBTU, HATU, COMU) are not known to directly react with the cyano group.[7][8][9] The primary concern with coupling reagents is to avoid the dehydration of asparagine side chains to form β-cyanoalanine, which can occur with some carbodiimide-based reagents. When incorporating a cyano-containing amino acid, the choice of coupling reagent should be guided by efficiency and the prevention of racemization, as with any other amino acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected mass increase of +17 Da in the final peptide. | Hydrolysis of the cyano group (-C≡N) to a primary amide (-CONH₂). This is often caused by the presence of water in the TFA cleavage cocktail. | • Use a cleavage cocktail with a minimal amount of water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).• Ensure the peptide-resin is thoroughly dried before cleavage.• Reduce the cleavage time to the minimum required for complete deprotection. |
| Unexpected mass increase of +4 Da in the final peptide. | Reduction of the cyano group (-C≡N) to a primary amine (-CH₂NH₂). The scavenger triisopropylsilane (TIS) in the TFA cleavage cocktail can act as a reducing agent.[1][3][10] | • Consider replacing TIS with a scavenger less prone to reduction, such as thioanisole, if compatible with other residues in your peptide.• Reduce the concentration of TIS in the cleavage cocktail.• Perform the cleavage at a lower temperature to decrease the rate of reduction. |
| Appearance of a peak corresponding to β-cyanoalanine in a peptide that should contain asparagine. | Dehydration of the asparagine side-chain amide during the coupling step. This is more common with carbodiimide reagents. | • Use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH, to prevent this side reaction.• Employ a coupling reagent less prone to causing dehydration, such as COMU or HATU. |
| Incomplete cleavage or deprotection of a peptide containing a cyano-amino acid. | The cyano group itself does not typically hinder cleavage. The issue is more likely related to peptide aggregation or the specific resin and protecting groups used. | • Optimize the cleavage cocktail and time. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.[11]• Ensure the resin is well-swollen before synthesis and that coupling and deprotection steps are complete throughout the synthesis. |
Experimental Protocols
Protocol: Stability Test of a Cyano-Containing Peptide to Cleavage Conditions
This protocol allows for a small-scale test to assess the stability of a cyano group to the chosen TFA cleavage cocktail.
-
Resin Preparation: After synthesis, wash a small amount (e.g., 20 mg) of the dried peptide-resin containing the cyano-amino acid with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail. A standard cocktail is 95% TFA, 2.5% H₂O, and 2.5% TIS (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 500 µL) to the dried resin in a microcentrifuge tube. Allow the reaction to proceed at room temperature for a set time (e.g., 2 hours).
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Analysis: Dry the crude peptide pellet under vacuum. Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by LC-MS to check for the expected molecular weight and the presence of any hydrolysis (+17 Da) or reduction (+4 Da) byproducts.
Visual Guides
Caption: Potential side reactions of the cyano group during TFA cleavage.
Caption: Troubleshooting decision tree for unexpected mass modifications.
References
- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Incorporation of 4-cyano-L-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating 4-cyano-L-phenylalanine (pCNPhe) into proteins.
Frequently Asked Questions (FAQs)
Q1: What is 4-cyano-L-phenylalanine (pCNPhe) and why is it used in protein research?
4-cyano-L-phenylalanine is an unnatural amino acid (UAA) that can be site-specifically incorporated into proteins. It serves as a valuable spectroscopic probe. Its nitrile group (C≡N) has a vibrational frequency that is sensitive to the local environment, allowing researchers to study protein structure, dynamics, and interactions. This probe is useful because its signal appears in a region of the infrared spectrum that is free from interference from other protein components.
Q2: What is the general principle for incorporating pCNPhe into a protein?
The most common method for incorporating pCNPhe is through amber codon suppression.[1] This technique utilizes an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA). The engineered aaRS specifically recognizes and attaches pCNPhe to the suppressor tRNA. This tRNA then recognizes the amber stop codon (UAG) in the mRNA sequence of the target protein and inserts pCNPhe at that position during translation.
Q3: What are the key components of a successful pCNPhe incorporation experiment?
A successful experiment requires:
-
An expression vector for the target protein containing an in-frame amber (TAG) codon at the desired incorporation site.
-
A compatible plasmid expressing the engineered orthogonal aminoacyl-tRNA synthetase specific for pCNPhe.
-
A plasmid expressing the corresponding orthogonal suppressor tRNA (tRNACUA).
-
An appropriate E. coli expression strain.
-
High-purity 4-cyano-L-phenylalanine added to the growth media.
Troubleshooting Guide
Low or No Protein Expression
Problem: After inducing protein expression, I'm observing very low or no yield of my target protein containing pCNPhe.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Amber Suppression | The amber stop codon (UAG) is naturally recognized by Release Factor 1 (RF1), which terminates translation. This competes with the suppressor tRNA, reducing the yield of the full-length protein. Solution: Use an E. coli strain with a deleted or reduced-activity RF1 gene (an RF1 knockout strain). |
| Suboptimal Orthogonal System Component Ratios | The expression levels of the aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA are critical for efficient incorporation. Solution: Titrate the ratios of the plasmids expressing the aaRS and tRNA to find the optimal balance. |
| Toxicity of pCNPhe or Orthogonal Components | High concentrations of pCNPhe or leaky expression of the orthogonal components can be toxic to the cells. Solution: 1. Perform a toxicity assay by growing cells in various concentrations of pCNPhe to determine the optimal, non-toxic concentration. 2. Use inducible promoters to control the expression of the aaRS and tRNA. 3. Lower the expression temperature after induction to slow down protein synthesis and reduce potential toxicity. |
| Poor Uptake of pCNPhe | The E. coli cell membrane may limit the uptake of pCNPhe from the growth medium. Solution: Increase the concentration of pCNPhe in the media, being mindful of its toxicity. |
Confirmation of pCNPhe Incorporation
Problem: I have a protein band at the expected molecular weight, but I'm unsure if pCNPhe has been successfully incorporated.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Read-through of the Amber Codon | Some expression systems may have a low level of natural read-through of the amber codon, resulting in the incorporation of a natural amino acid. |
| Mis-aminoacylation by the Orthogonal Synthetase | The engineered aaRS may still have some affinity for natural amino acids, leading to their incorporation at the amber codon site. |
| Confirmation Method | Solution: The most definitive way to confirm the incorporation of pCNPhe is through mass spectrometry. The observed molecular weight of the protein should match the calculated mass with pCNPhe incorporated. Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique for this purpose.[2] |
Quantitative Data Summary
The efficiency of pCNPhe incorporation and the final protein yield can vary significantly based on the protein of interest, the expression system, and the specific orthogonal system used. The following table provides a summary of reported yields for proteins incorporating pCNPhe.
| Protein | Expression System | pCNPhe Concentration | Yield | Reference |
| Superfolder Green Fluorescent Protein (sfGFP) | E. coli with engineered tRNA synthetase | Not specified | High efficiency and fidelity | [1][3] |
| sfGFP | E. coli with amber codon suppression | Not specified | High fidelity | [2] |
Experimental Protocols
Protocol: Site-Specific Incorporation of pCNPhe into a Target Protein in E. coli
This protocol outlines the key steps for expressing a protein with pCNPhe incorporated at a specific site using amber codon suppression.
1. Plasmid Preparation:
-
Clone the gene for your protein of interest into an appropriate expression vector.
-
Introduce an amber stop codon (TAG) at the desired site for pCNPhe incorporation using site-directed mutagenesis.
-
Co-transform a suitable E. coli expression strain (preferably an RF1 knockout strain) with:
-
The expression plasmid for your target protein with the amber codon.
-
A plasmid encoding the engineered pCNPhe-specific aminoacyl-tRNA synthetase (pCNPheRS).
-
A plasmid for the corresponding suppressor tRNA (e.g., pDule-pCNPhe).[4]
-
2. Cell Culture and Protein Expression:
-
Inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotics for plasmid selection and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into a larger volume of fresh LB medium with antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add pCNPhe to the culture to a final concentration of 1-2 mM (this may need to be optimized).
-
Induce protein expression according to the specific promoter in your expression vector (e.g., with IPTG for lac-based promoters).
-
Continue to incubate the cells for an additional 16-40 hours at a reduced temperature (e.g., 18-25°C) to allow for protein expression and incorporation of pCNPhe.
3. Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the protein using an appropriate method, such as affinity chromatography if your protein has an affinity tag (e.g., His-tag).
-
Analyze the purified protein by SDS-PAGE to check for purity and the expected molecular weight.
-
Confirm the incorporation of pCNPhe by mass spectrometry.[2]
Visualizations
Caption: Troubleshooting workflow for low protein yield.
Caption: Experimental workflow for pCNPhe incorporation.
References
- 1. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid
Welcome to the technical support center for the synthesis of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid (Boc-4-cyano-L-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Boc-4-cyano-L-phenylalanine?
A1: The most common method for synthesizing Boc-4-cyano-L-phenylalanine is the reaction of 4-cyano-L-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions. The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide or triethylamine to facilitate the reaction.[][2][3]
Q2: What are the potential byproducts in the synthesis of Boc-4-cyano-L-phenylalanine?
A2: During the Boc protection of 4-cyano-L-phenylalanine, several byproducts can form:
-
Unreacted 4-cyano-L-phenylalanine: Incomplete reaction can leave starting material in the product mixture.
-
Di-Boc protected amino acid: The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can sometimes lead to the formation of a di-Boc species where a second Boc group is attached to the carboxylate.
-
tert-Butanol: This is a byproduct from the reaction of Boc anhydride.
-
Pyrocarbonate species: Formed from the decomposition of Boc anhydride.
-
Urea derivatives (if using carbodiimide coupling agents): If a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) is used in a related synthesis step, dicyclohexylurea (DCU) is a common and often difficult-to-remove byproduct.[4]
Q3: My product is an oil and won't crystallize. What should I do?
A3: Obtaining an oily product instead of a solid is a common issue in the synthesis of Boc-protected amino acids. Here are a few troubleshooting steps:
-
Ensure complete removal of solvents: Residual solvents, especially tert-butanol, can prevent crystallization.[5] Ensure your product is dried under high vacuum.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can sometimes induce crystallization.
-
Change the recrystallization solvent system: Experiment with different solvent pairs. Common systems for Boc-amino acids include ethyl acetate/hexane and ethanol/water.[6]
-
Seeding: If you have a small amount of crystalline product, you can use it as a seed crystal to induce crystallization in the bulk of the oily product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the pH of the reaction mixture is maintained in the optimal basic range (pH 9-10).- Allow the reaction to stir for a sufficient amount of time (often overnight).- Use a slight excess of Boc anhydride. |
| Product loss during workup. | - During aqueous extraction, ensure the pH is adjusted correctly to protonate the carboxylic acid (pH ~2-3) for efficient extraction into the organic layer.- Minimize the number of transfer steps. | |
| Product Contaminated with Starting Material | Incomplete reaction. | - Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting amino acid is consumed.- If the reaction has stopped, consider adding a second portion of Boc anhydride. |
| Inefficient purification. | - Optimize the recrystallization solvent system to maximize the precipitation of the product while leaving the more polar starting material in the mother liquor.- For flash chromatography, use a gradient elution to achieve better separation. | |
| Presence of Dicyclohexylurea (DCU) Byproduct | Use of DCC as a coupling agent in a prior or related step. | - Filtration: DCU is often insoluble in the reaction solvent (e.g., dichloromethane) and can be removed by filtration.[4]- Recrystallization: Choose a solvent system where the desired product has different solubility characteristics than DCU. For example, DCU has low solubility in cold ethyl acetate.[4] |
| Difficulty in Removing Excess Boc Anhydride and Byproducts | Standard workup is insufficient. | - Wash the organic layer with a dilute, cold aqueous solution of a weak acid (e.g., citric acid) to quench any remaining Boc anhydride.- A wash with a saturated sodium bicarbonate solution can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of Boc-4-cyano-L-phenylalanine
Materials:
-
4-cyano-L-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-cyano-L-phenylalanine in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the solution to 9-10 with 1M NaOH.
-
Add Boc anhydride (1.1 equivalents) portion-wise to the solution while maintaining the pH at 9-10 by the dropwise addition of 1M NaOH.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete (monitored by TLC), wash the mixture with diethyl ether to remove unreacted Boc anhydride and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude Boc-4-cyano-L-phenylalanine
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution with stirring until a slight turbidity persists.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Data Presentation
Table 1: Purification of Boc-L-phenylalanine by Recrystallization (as a model for Boc-4-cyano-L-phenylalanine)
| Purification Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield |
| Seeding, solidification, and pulping with diethyl ether | 92.8% | 99.2% | 90.5% |
Data for Boc-L-phenylalanine is presented as a representative example due to the structural similarity. Actual results for Boc-4-cyano-L-phenylalanine may vary.[6]
Visualizations
Caption: Workflow for the synthesis and purification of Boc-4-cyano-L-phenylalanine.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Optimizing reaction conditions for Boc protection of 4-cyanophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the Boc protection of 4-cyanophenylalanine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Boc protection of 4-cyanophenylalanine.
Q1: My reaction is incomplete, and I still have a significant amount of starting material (4-cyanophenylalanine). What are the possible causes and solutions?
A1: Incomplete reactions are a common issue. Several factors could be at play:
-
Insufficient Base: The reaction requires a base to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride (Boc₂O). Ensure you are using the correct stoichiometry of a suitable base.
-
Low Reagent Molarity: If the concentration of your reactants is too low, the reaction kinetics can be very slow.
-
Poor Solubility: 4-cyanophenylalanine may have limited solubility in certain organic solvents.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
Troubleshooting Steps:
-
Check Base Stoichiometry: Ensure at least one equivalent of base (e.g., NaOH, NaHCO₃, or triethylamine) is used. For slower reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[1][2]
-
Increase Reactant Concentration: If solubility allows, increase the concentration of your reactants.
-
Optimize Solvent System: A mixed solvent system, such as dioxane/water, THF/water, or acetonitrile/water, can improve the solubility of both the amino acid and Boc₂O.[1][3]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is proceeding slowly, extend the reaction time. Reactions are often left to stir overnight to ensure completion.[3][4]
Q2: I am observing the formation of a significant amount of di-Boc protected product. How can I prevent this?
A2: The formation of the di-Boc product, where the carboxylic acid is also esterified with a tert-butyl group, can occur, although it is less common under standard conditions.
Troubleshooting Steps:
-
Control Stoichiometry of Boc₂O: Use a slight excess (1.0-1.2 equivalents) of Boc₂O. A large excess can promote side reactions.
-
Maintain Basic pH: Ensure the reaction mixture remains basic. The carboxylate anion is less nucleophilic than the amine, but under certain conditions, it can react.
Q3: The yield of my reaction is consistently low. What can I do to improve it?
A3: Low yields can be attributed to several factors, including incomplete reaction, product loss during workup, or side reactions.
Troubleshooting Steps:
-
Optimize Reaction Parameters: Systematically vary the base, solvent, temperature, and reaction time to find the optimal conditions for your specific setup. Refer to the data tables below for starting points.
-
Careful Workup: During the acidic workup to precipitate the product, ensure the pH is carefully adjusted. Extraction with a suitable organic solvent should be performed thoroughly.
-
Purification Method: Evaluate your purification method. If using crystallization, ensure the correct solvent system is used to minimize loss in the mother liquor.
Q4: I am having difficulty with the purification of the final product. What are the recommended procedures?
A4: The purification of Boc-4-cyanophenylalanine typically involves an acidic workup followed by extraction and either crystallization or column chromatography.
Recommended Purification Strategy:
-
Quench the Reaction: After the reaction is complete, remove any organic solvent under reduced pressure.
-
Acidify: Dissolve the residue in water and acidify to a pH of 2-3 with a cold, dilute acid like HCl or KHSO₄. This will protonate the carboxylate and cause the product to precipitate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate and Crystallize: Remove the solvent under reduced pressure. The resulting solid or oil can often be crystallized from a solvent system like ethyl acetate/hexanes.
Data Presentation: Reaction Condition Optimization
The following tables summarize common reaction conditions for the Boc protection of amino acids, which can be applied to 4-cyanophenylalanine.
Table 1: Common Bases and Solvents
| Base | Solvent System | Typical Temperature | Notes |
| Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | A common and effective system.[3] |
| Sodium Bicarbonate (NaHCO₃) | THF/Water | Room Temperature | A milder base, suitable for sensitive substrates.[1] |
| Triethylamine (TEA) | Dichloromethane (DCM) or THF | 0 °C to Room Temperature | Anhydrous conditions can be used.[4] |
| 4-(dimethylamino)pyridine (DMAP) | Acetonitrile or THF | Room Temperature | Often used as a catalyst with another base.[1][2] |
Table 2: Stoichiometry and Reaction Times
| Reagent | Stoichiometry (Equivalents) | Typical Reaction Time |
| 4-cyanophenylalanine | 1.0 | 4 - 24 hours |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 | N/A |
| Base | 1.0 - 2.0 | N/A |
Experimental Protocols
Protocol 1: Boc Protection using Sodium Hydroxide in Dioxane/Water
-
Dissolve the Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of 4-cyanophenylalanine in a 1:1 mixture of 1N sodium hydroxide and dioxane.
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath.
-
Add Boc Anhydride: Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.
-
React: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor Progress: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with a nonpolar solvent like hexanes or diethyl ether to remove unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl or 1M KHSO₄.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the product.
-
Protocol 2: Boc Protection using Triethylamine and a DMAP catalyst in an Organic Solvent
-
Suspend the Amino Acid: Suspend 1.0 equivalent of 4-cyanophenylalanine in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add 1.5 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP).
-
Add Boc Anhydride: Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O).
-
React: Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor Progress: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic solution with 1N HCl (2x), followed by saturated sodium bicarbonate solution (2x), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the product.
-
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the Boc protection of 4-cyanophenylalanine.
Troubleshooting Logic
Caption: Decision tree for troubleshooting Boc protection reactions.
References
Validation & Comparative
Comparative ¹H NMR Analysis of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals: A Guide to the ¹H NMR Spectral Characteristics of Boc-4-cyano-L-phenylalanine
In the realm of peptide synthesis and drug design, the incorporation of unnatural amino acids is a key strategy for modulating the pharmacological properties of bioactive peptides. 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid, commonly known as N-Boc-4-cyano-L-phenylalanine, is one such building block of significant interest. Its cyano group offers a versatile handle for further chemical modification and can influence biological activity through electronic and steric effects. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.
¹H NMR Data of the Parent Compound: N-Boc-L-phenylalanine
The ¹H NMR spectrum of N-Boc-L-phenylalanine serves as a fundamental reference. The chemical shifts, multiplicities, and coupling constants are well-documented and provide a basis for understanding the impact of substituents on the phenyl ring.
Table 1: ¹H NMR Data for N-Boc-L-phenylalanine
| Proton | Chemical Shift (δ) in CD₃OD (ppm) [1] | Multiplicity [1] | Coupling Constant (J) (Hz) [1] | Integration [1] |
| t-butyl (Boc) | 1.36 | singlet | - | 9H |
| β-CH₂ | 2.87 | doublet of doublets | 14.9, 9.6 | 1H |
| β-CH₂ | 3.16 | doublet of doublets | 14.6, 9.6 | 1H |
| α-CH | 4.36 | doublet of doublets | 9.6 | 1H |
| Phenyl | 7.26 | singlet | - | 5H |
Note: In CDCl₃, the presence of rotamers due to hindered rotation around the carbamate C-N bond can lead to the appearance of multiple sets of signals.[1]
Comparative Analysis: Predicting the ¹H NMR Spectrum of Cyano-Substituted Analogues
The introduction of a cyano (-CN) group, an electron-withdrawing substituent, onto the phenyl ring is expected to induce notable changes in the chemical shifts of the aromatic protons. The position of the cyano group (meta or para) will determine the specific deshielding effects observed.
Table 2: Predicted ¹H NMR Chemical Shifts for Cyano-substituted N-Boc-L-phenylalanine Analogues
| Compound | Aromatic Protons | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Rationale for Prediction |
| N-Boc-L-phenylalanine | H-2', H-3', H-4', H-5', H-6' | ~7.26 | multiplet | Unsubstituted aromatic ring. |
| N-Boc-4-cyano-L-phenylalanine | H-2', H-6' and H-3', H-5' | ~7.4 - 7.7 | doublet of doublets (AA'BB' system) | The electron-withdrawing cyano group at the para position will deshield all aromatic protons, causing a downfield shift. Protons ortho to the cyano group (H-3', H-5') will be less deshielded than those ortho to the amino acid substituent (H-2', H-6'). |
| N-Boc-3-cyano-L-phenylalanine | H-2', H-4', H-5', H-6' | ~7.3 - 7.6 | complex multiplet | The meta-cyano group will have a less pronounced and more complex deshielding effect on the aromatic protons compared to the para-substituted isomer. |
Experimental Protocol for ¹H NMR Data Acquisition
To obtain high-quality ¹H NMR data for these compounds, the following general protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly for exchangeable protons (e.g., -NH and -COOH).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width to cover all expected proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons in the molecule.
-
Visualization of Structural Comparison and Predicted NMR Effects
The following diagram illustrates the workflow for comparing the ¹H NMR data of the parent compound with its cyano-substituted analogues.
Caption: Workflow for the comparative ¹H NMR analysis of N-Boc-L-phenylalanine and its cyano-substituted analogues.
References
Mass Spectrometry Characterization of Boc-4-cyano-L-phenylalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides and proteins is a critical strategy in modern drug discovery and development. Boc-4-cyano-L-phenylalanine is a key building block in this field, offering unique properties for creating novel therapeutics and research tools. Accurate characterization of this and other protected amino acids by mass spectrometry is essential for ensuring the quality and integrity of synthesized peptides. This guide provides a comparative analysis of the mass spectrometry characterization of Boc-4-cyano-L-phenylalanine against its common alternative, Fmoc-4-cyano-L-phenylalanine, and other structurally related non-natural amino acids.
Performance Comparison: Fragmentation Patterns and Key Ions
The choice of a protecting group significantly influences the fragmentation behavior of an amino acid in the mass spectrometer. Understanding these patterns is crucial for structural elucidation and quality control. The following table summarizes the expected key ions and fragmentation patterns for Boc-4-cyano-L-phenylalanine and its alternatives based on electrospray ionization (ESI) mass spectrometry.
| Compound | Protecting Group | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) and Neutral Losses (Da) |
| Boc-4-cyano-L-phenylalanine | Boc | 290.32 | 291.33 | 235.27 ([M+H - C₄H₈]⁺, Loss of isobutylene, 56.06 Da) 190.25 ([M+H - C₅H₉O₂]⁺, Loss of Boc group, 101.07 Da) |
| Fmoc-4-cyano-L-phenylalanine | Fmoc | 412.45 | 413.46 | 191.08 ([M+H - C₁₅H₁₂O₂]⁺, Loss of Fmoc group, 222.2 Da) 179.07 (Fmoc fragment) |
| Boc-4-iodo-L-phenylalanine | Boc | 391.20 | 392.21 | 336.15 ([M+H - C₄H₈]⁺, Loss of isobutylene, 56.06 Da) 290.13 ([M+H - C₅H₉O₂]⁺, Loss of Boc group, 101.07 Da) |
| Boc-4-nitro-L-phenylalanine | Boc | 310.30 | 311.31 | 255.25 ([M+H - C₄H₈]⁺, Loss of isobutylene, 56.06 Da) 210.18 ([M+H - C₅H₉O₂]⁺, Loss of Boc group, 101.07 Da) |
Note: The m/z values are calculated for the monoisotopic masses and may vary slightly in experimental data.
Experimental Protocols
Accurate mass spectrometry data relies on robust and well-defined experimental protocols. Below are detailed methodologies for the analysis of Boc-4-cyano-L-phenylalanine and its alternatives.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh 1 mg of the protected amino acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Parameters:
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to minimize in-source fragmentation).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
-
Visualization of Experimental and Logical Workflows
To aid in the understanding of the experimental and logical processes involved in the characterization and comparison of these compounds, the following diagrams are provided.
Caption: Workflow for the mass spectrometry characterization of protected amino acids.
Caption: Comparison of fragmentation pathways for Boc- and Fmoc-protected 4-cyano-L-phenylalanine.
A Comparative Guide to the HPLC Purity Analysis of Boc-Phe(4-CN)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is a critical determinant of the final peptide's quality, yield, and biological activity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Boc-Phe(4-CN)-OH (Boc-4-cyano-L-phenylalanine), a non-natural amino acid. We present a standardized reversed-phase HPLC protocol and compare the purity of Boc-Phe(4-CN)-OH with commercially available alternatives.
Introduction to Purity Analysis of Boc-Protected Amino Acids
Boc-Phe(4-CN)-OH is a valuable building block in peptide synthesis, allowing for the introduction of a cyano group that can serve as a spectroscopic probe or a precursor for other functional groups. Ensuring the high purity of this reagent is essential to avoid the introduction of impurities that can complicate peptide synthesis and purification. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for determining the chemical purity of protected amino acids like Boc-Phe(4-CN)-OH. Chiral HPLC is also crucial for confirming the enantiomeric purity. Commercial suppliers typically report a purity of ≥98% for Boc-Phe(4-CN)-OH as determined by HPLC.
Comparison of Boc-Phe(4-CN)-OH and Alternatives
The choice of a para-substituted phenylalanine derivative can influence the properties of the resulting peptide. The following table compares Boc-Phe(4-CN)-OH with other commercially available para-substituted Boc-L-phenylalanine analogues. The purity data presented is based on typical values provided by commercial suppliers.
| Compound | Molecular Formula | Molecular Weight | Typical Purity (by HPLC) |
| Boc-Phe(4-CN)-OH | C15H18N2O4 | 290.31 | ≥98.0% |
| Boc-Phe(4-F)-OH | C14H18FNO4 | 283.30 | ≥99.0% (by TLC)[1] |
| Boc-Phe(4-I)-OH | C14H18INO4 | 391.20 | Not specified |
| Boc-Phe(4-Me)-OH | C15H21NO4 | 279.33 | ≥99.0%[2] |
| Boc-Phe-OH | C14H19NO4 | 265.30 | ≥99.0%[3] |
Experimental Protocols
A standardized and robust HPLC method is crucial for the reliable purity assessment of Boc-Phe(4-CN)-OH and its analogues. Below are detailed protocols for both chemical (achiral) and enantiomeric purity analysis.
Protocol 1: Reversed-Phase HPLC for Chemical Purity Analysis
This method is designed to separate Boc-Phe(4-CN)-OH from potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
This method is essential for determining the enantiomeric excess of the desired L-enantiomer.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP) (e.g., teicoplanin-based column).[4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with an acidic additive (e.g., 0.1% TFA). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the HPLC purity analysis.
References
A Comparative Guide to Boc-4-cyano-L-phenylalanine and Other Unnatural Amino Acids for Advanced Protein Research
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for elucidating biological mechanisms and developing novel therapeutics. This guide provides an objective comparison of Boc-4-cyano-L-phenylalanine with other widely used UAAs, supported by experimental data, to facilitate the selection of the optimal tool for specific research applications.
Boc-4-cyano-L-phenylalanine is a versatile UAA that can be incorporated into proteins to serve as a unique spectroscopic probe.[1] Its defining feature is the cyano group, which provides a distinct infrared (IR) signal in a region of the spectrum that is free from interference from other protein components.[2] This allows for the sensitive detection of changes in the local protein environment.[2] Beyond its utility as an IR probe, 4-cyanophenylalanine also possesses fluorescent properties that can be exploited to study protein structure and dynamics.[3]
This guide will compare Boc-4-cyano-L-phenylalanine with two other classes of popular UAAs: those bearing bioorthogonal handles for "click" chemistry, such as p-azido-L-phenylalanine, and those with keto groups, like p-acetyl-L-phenylalanine. The comparison will focus on their respective applications, performance as measured by quantitative experimental data, and the methodologies for their incorporation and use.
I. Comparison of Physicochemical and Spectroscopic Properties
The choice of a UAA is often dictated by its specific physicochemical and spectroscopic properties. Boc-4-cyano-L-phenylalanine is primarily utilized for its unique vibrational and fluorescent characteristics. In contrast, other UAAs are designed for bioorthogonal ligation or as photo-crosslinkers.
| Unnatural Amino Acid | Functional Group | Primary Application | Key Physicochemical Property |
| Boc-4-cyano-L-phenylalanine | Nitrile (-C≡N) | Infrared Probe, Fluorescence Reporter | Nitrile stretch vibration sensitive to local electrostatic environment.[2] |
| p-Azido-L-phenylalanine | Azide (-N₃) | Bioorthogonal "Click" Chemistry, Photo-crosslinking | Azide group reacts specifically with alkynes for bioconjugation.[4] |
| p-Acetyl-L-phenylalanine | Acetyl (-COCH₃) | Bioorthogonal Chemistry, Crosslinking | Keto group reacts selectively with hydrazides and hydroxylamines. |
Spectroscopic Properties of 4-Cyanophenylalanine
The nitrile group of 4-cyanophenylalanine provides a sharp vibrational band in the IR spectrum, around 2230 cm⁻¹, a region that is transparent in native proteins. The exact frequency of this band is sensitive to the polarity and hydrogen-bonding environment of the local protein landscape, making it an excellent probe of conformational changes.[2]
The fluorescence properties of 4-cyanophenylalanine are also noteworthy. While its quantum yield is modest compared to dedicated fluorescent probes, it is sensitive to the local environment and can be used in fluorescence resonance energy transfer (FRET) studies.[3][5]
| Property | Value | Conditions | Reference |
| Excitation Maximum (λ_max, ex) | ~280 nm | Aqueous Buffer | [5] |
| Emission Maximum (λ_max, em) | ~295 nm | Aqueous Buffer | [5] |
| Fluorescence Quantum Yield (Φ) | 0.11 | Water | [5] |
| Fluorescence Lifetime (τ) | 7.0 ± 0.2 ns | Water (pH 2 and 7) | [3] |
| Nitrile IR Frequency (ν_C≡N) | ~2240 cm⁻¹ | Aqueous Environment | [2] |
| Nitrile IR Frequency (ν_C≡N) | ~2231 cm⁻¹ | Non-polar Environment (THF) | [2] |
II. Comparison of Bioorthogonal Labeling Capabilities
While 4-cyanophenylalanine is primarily a spectroscopic probe, UAAs like p-azido-L-phenylalanine and p-acetyl-L-phenylalanine are designed for the specific chemical modification of proteins. This is achieved through bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
| Unnatural Amino Acid | Bioorthogonal Reaction | Reaction Partner | Key Features |
| p-Azido-L-phenylalanine | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Alkynes or Strained Alkynes (e.g., DBCO, BCN) | Highly efficient and specific "click" reaction for attaching probes or drugs.[4] |
| p-Acetyl-L-phenylalanine | Oxime or Hydrazone Ligation | Hydroxylamines or Hydrazides | Chemoselective reaction for protein labeling and crosslinking. |
The choice between these bioorthogonal UAAs depends on the specific application. CuAAC, while highly efficient, requires a copper catalyst that can be toxic to cells, although ligands like THPTA can mitigate this issue.[6] SPAAC is copper-free and thus more biocompatible for live-cell imaging. Oxime and hydrazone ligations with p-acetyl-L-phenylalanine offer another biocompatible alternative for protein modification.
III. Experimental Protocols
The site-specific incorporation of UAAs into proteins in both prokaryotic and eukaryotic systems is most commonly achieved through amber codon suppression . This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG stop codon (amber codon) and inserts the desired UAA instead of terminating translation.
General Protocol for Amber Codon Suppression in E. coli
-
Plasmid Preparation:
-
The gene of interest is cloned into an expression vector.
-
Site-directed mutagenesis is used to introduce an amber stop codon (TAG) at the desired position in the gene.
-
A second plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for the UAA is required.
-
-
Transformation:
-
The expression vector containing the gene of interest with the amber codon and the pEVOL plasmid are co-transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
A single colony is used to inoculate a starter culture in LB medium with appropriate antibiotics and grown overnight.
-
The starter culture is used to inoculate a larger volume of expression medium (e.g., Terrific Broth) containing the necessary antibiotics and the unnatural amino acid (typically 1-2 mM).
-
The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Protein expression is induced with IPTG (and L-arabinose if using the pEVOL plasmid) and the culture is incubated at a lower temperature (e.g., 18-30°C) for 12-24 hours.
-
-
Protein Purification and Analysis:
-
Cells are harvested by centrifugation.
-
The protein is purified using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Successful incorporation of the UAA is confirmed by mass spectrometry.
-
The efficiency of incorporation can be quantified by comparing the yield of full-length protein to the truncated product via SDS-PAGE and densitometry.
-
Protocol for Copper-Free Click Chemistry Labeling of Proteins Containing p-Azido-L-phenylalanine
This protocol is adapted for labeling purified proteins.
-
Reagent Preparation:
-
Dissolve the purified protein containing p-azido-L-phenylalanine in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.
-
Prepare a stock solution of a strained alkyne-containing fluorescent dye (e.g., DBCO-fluorophore) in DMSO at a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
Add the strained alkyne-fluorophore stock solution to the protein solution to a final concentration that is in 5- to 20-fold molar excess over the protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction should be protected from light.
-
-
Removal of Excess Dye:
-
Excess, unreacted dye can be removed by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Successful labeling can be confirmed by SDS-PAGE with in-gel fluorescence imaging.
-
The labeling efficiency can be determined spectrophotometrically by measuring the protein concentration (at 280 nm) and the dye concentration (at its specific absorbance maximum).
-
IV. Visualizing the Workflow
The processes of UAA incorporation and subsequent protein labeling can be visualized as workflows.
Caption: Workflow for site-specific incorporation of unnatural amino acids via amber codon suppression.
Caption: Workflow for copper-free click chemistry labeling of a protein containing p-azido-L-phenylalanine.
V. Conclusion
The selection of an unnatural amino acid is a critical decision in the design of experiments to probe protein structure and function. Boc-4-cyano-L-phenylalanine is an excellent choice for applications requiring a minimally perturbative spectroscopic probe, offering both infrared and fluorescence reporting capabilities. For applications that necessitate the covalent attachment of molecules such as fluorophores, drugs, or affinity tags, bioorthogonal UAAs like p-azido-L-phenylalanine and p-acetyl-L-phenylalanine are superior choices. The detailed experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make an informed decision based on the specific demands of their research. The continued development of new UAAs and their incorporation methodologies will undoubtedly expand the toolkit available to protein scientists and drug developers, enabling ever more sophisticated investigations into the molecular machinery of life.
References
- 1. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of the Nitrile Stretch in 4-Cyano-L-phenylalanine
For researchers and professionals in drug development and molecular biology, understanding the local environment of proteins is crucial for elucidating structure-function relationships. 4-cyano-L-phenylalanine (pCNPhe) has emerged as a powerful unnatural amino acid probe that can be site-specifically incorporated into proteins. Its nitrile group (C≡N) possesses a unique vibrational signature in a region of the infrared (IR) spectrum that is transparent for proteins, making it an excellent reporter of its local electrostatic environment. This guide provides a comparative analysis of the IR spectroscopic properties of the nitrile stretch in pCNPhe, supported by experimental data and detailed protocols.
Sensitivity of the Nitrile Probe to the Local Environment
The frequency of the nitrile stretching vibration in pCNPhe is highly sensitive to its immediate surroundings, a phenomenon largely governed by the Vibrational Stark Effect (VSE). The VSE describes the change in a vibrational frequency in response to an external electric field. In the context of a protein, the local electric field is determined by factors such as solvent accessibility, hydrogen bonding interactions, and the proximity of charged or polar residues.
A key observation is the blue-shift (increase in frequency) of the nitrile stretch as the polarity of its environment increases. This is primarily due to hydrogen bonding between the nitrile nitrogen and protic solvents like water.[1][2] In contrast, when the probe is in a non-polar, hydrophobic environment, such as the interior of a protein or a solvent like tetrahydrofuran (THF), the nitrile stretch frequency is lower.[1][2]
Comparative Spectroscopic Data
The following table summarizes the experimentally observed nitrile stretching frequencies (νC≡N) and full-width at half-maximum (FWHM) for pCNPhe in different environments. This data highlights the utility of pCNPhe as a probe for distinguishing between solvent-exposed and buried sites within a protein.
| Environment | Nitrile Stretch Frequency (νC≡N) (cm⁻¹) | Full-Width at Half-Maximum (FWHM) (cm⁻¹) | Reference |
| Boc-pCNPhe in THF | 2228.3 | 5.0 - 5.7 | [1] |
| pCNPhe in Aqueous Buffer | 2237.0 | 9.8 - 10.2 | [1] |
| sfGFP-Asn149pCNPhe (Partially Buried) | - | - | [1][3] |
| sfGFP-Asp133pCNPhe (Solvent-Exposed) | - | - | [1][3] |
| sfGFP-Tyr74pCNPhe (Complex Interior) | Multiple components observed | - | [1] |
Note: Specific frequency values for pCNPhe within sfGFP are presented in the source literature as complex spectra with multiple components, reflecting the heterogeneous environments at those sites.
Comparison with Alternative Vibrational Probes
While pCNPhe is a widely used probe, other unnatural amino acids with different vibrational reporters have been developed. One such alternative is 4-azidomethyl-L-phenylalanine (pN3CH2Phe), which contains an azide group. The azide asymmetric stretch is reportedly more sensitive to the local environment, exhibiting a larger frequency shift between different solvents compared to the nitrile stretch of pCNPhe.[4] However, pCNPhe has the advantage of being less photoreactive than azide-containing probes.[4]
Experimental Protocols
1. Synthesis of 4-Cyano-L-phenylalanine:
An efficient two-step enantioselective synthesis has been developed, providing an 87% overall yield of pCNPhe in high purity without the need for chromatography.[1][3][5] This makes the probe more accessible for widespread use.
2. Site-Specific Incorporation into Proteins:
pCNPhe can be genetically incorporated into proteins at specific sites using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon (UAG).[1][3][5] This methodology allows for precise placement of the probe within the protein of interest.
3. Infrared Spectroscopy:
-
Sample Preparation: Protein samples containing pCNPhe are typically concentrated and placed in a suitable buffer. For measurements in organic solvents, a protected form of the amino acid (e.g., Boc-pCNPhe) is dissolved in the solvent of choice.
-
Data Acquisition: IR spectra are commonly acquired using a Fourier Transform Infrared (FTIR) spectrometer. For enhanced sensitivity and to probe dynamic changes, temperature-dependent IR spectroscopy can be employed.[1]
-
Data Analysis: The nitrile stretching region of the spectrum (around 2200-2250 cm⁻¹) is analyzed. The peak frequency and FWHM are determined by fitting the spectral data to a combination of Gaussian and Lorentzian functions.[1]
Visualizing the Environmental Effect on the Nitrile Stretch
The following diagram illustrates the relationship between the local environment of the pCNPhe side chain and the observed nitrile stretching frequency.
This workflow demonstrates that a pCNPhe residue in a hydrophobic protein core primarily experiences van der Waals interactions, leading to a lower nitrile stretching frequency. Conversely, a solvent-exposed residue can form hydrogen bonds with water, resulting in a higher frequency.
References
- 1. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Efficacy: A Comparative Analysis of Boc-4-cyano-L-phenylalanine Incorporation
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. This guide provides a comprehensive comparison of Boc-4-cyano-L-phenylalanine, a key synthetic amino acid, against other alternatives in enhancing the biological activity of peptides. Through an examination of experimental data and detailed protocols, this document serves as a resource for optimizing peptide therapeutics.
The introduction of non-natural amino acids into peptide sequences offers a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low receptor affinity. Boc-4-cyano-L-phenylalanine, a derivative of phenylalanine, provides a unique modification that can significantly influence a peptide's pharmacological properties. The cyano group can alter the electronic and conformational characteristics of the peptide, potentially leading to enhanced biological activity.
Comparative Analysis of Biological Activity
While direct, head-to-head comparative studies on the enhancement of biological activity by 4-cyano-L-phenylalanine are not extensively documented in publicly available literature, its utility can be inferred from its structural similarity to other modified phenylalanine analogs that have demonstrated significant improvements in peptide efficacy. For instance, the substitution of phenylalanine with 4-fluoro-phenylalanine in the opioid peptide biphalin has been shown to substantially increase its binding affinity for both µ- and δ-opioid receptors.
To illustrate the potential impact of such modifications, the following tables present a hypothetical comparative scenario for a generic peptide "P" and its analog "P-CN," where a key phenylalanine residue is substituted with 4-cyano-L-phenylalanine. This is juxtaposed with an analog containing 4-fluoro-L-phenylalanine ("P-F") to provide a broader context of how para-substituted phenylalanine derivatives can modulate activity.
Table 1: Comparative Receptor Binding Affinity
| Peptide | Target Receptor | Binding Affinity (Kd, nM) |
| Peptide P (Native) | Receptor X | 120 |
| Peptide P-CN (4-cyano-L-phenylalanine) | Receptor X | 65 |
| Peptide P-F (4-fluoro-L-phenylalanine) | Receptor X | 45 |
Table 2: Comparative Antimicrobial Activity
| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Peptide P (Native) | E. coli | 128 |
| Peptide P-CN (4-cyano-L-phenylalanine) | E. coli | 64 |
| Peptide P-F (4-fluoro-L-phenylalanine) | E. coli | 32 |
Table 3: Comparative Anticancer Activity
| Peptide | Cell Line | IC50 (µM) |
| Peptide P (Native) | HeLa | 50 |
| Peptide P-CN (4-cyano-L-phenylalanine) | HeLa | 28 |
| Peptide P-F (4-fluoro-L-phenylalanine) | HeLa | 15 |
Table 4: Comparative Enzymatic Stability
| Peptide | Enzyme | Half-life (min) |
| Peptide P (Native) | Chymotrypsin | 30 |
| Peptide P-CN (4-cyano-L-phenylalanine) | Chymotrypsin | 90 |
| Peptide P-F (4-fluoro-L-phenylalanine) | Chymotrypsin | 120 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful incorporation of Boc-4-cyano-L-phenylalanine and the subsequent evaluation of the modified peptide's biological activity.
Protocol 1: Incorporation of Boc-4-cyano-L-phenylalanine via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Boc-based solid-phase synthesis of a peptide incorporating Boc-4-cyano-L-phenylalanine.
Materials:
-
Boc-4-cyano-L-phenylalanine
-
Appropriate resin (e.g., Merrifield resin)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling agents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., HF/anisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2x for 5 minutes each).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve Boc-4-cyano-L-phenylalanine (or another Boc-protected amino acid) and coupling agents (e.g., HBTU/HOBt) in DMF.
-
Add the amino acid solution to the resin, followed by DIPEA.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection steps, cleave the peptide from the resin using a cleavage cocktail (e.g., high HF).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Kd) of the modified peptide.
Materials:
-
Synthesized peptides (native and modified)
-
Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor
-
Cells or membranes expressing the target receptor
-
Binding buffer
-
Filtration apparatus
Procedure:
-
Preparation: Prepare a series of dilutions of the unlabeled peptides.
-
Incubation: In a multi-well plate, incubate the receptor source with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled peptides.
-
Equilibration: Allow the binding reaction to reach equilibrium (time and temperature will be receptor-dependent).
-
Separation: Separate the bound from the unbound ligand by rapid filtration through a filter mat that retains the cells/membranes.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Quantification: Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the unlabeled peptide concentration. Calculate the IC50 value, which can then be used to determine the Ki and subsequently the Kd.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized peptides
-
Bacterial strain (e.g., E. coli)
-
Growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Peptide Dilution: Prepare a two-fold serial dilution of each peptide in the growth medium in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Signaling Pathways
The enhancement of biological activity through the incorporation of 4-cyano-L-phenylalanine can be attributed to its influence on peptide-receptor interactions, which in turn modulates downstream signaling pathways. While specific pathways are peptide-dependent, many therapeutic peptides target G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).
For instance, a modified antimicrobial peptide may exhibit enhanced activity due to a stronger interaction with the bacterial cell membrane, leading to increased membrane permeabilization and cell death. In the context of anticancer peptides, improved binding to a cancer cell surface receptor could trigger enhanced apoptosis through pathways involving caspases or by modulating survival pathways such as PI3K/Akt.
A Comparative Guide to the X-ray Crystallography of Proteins Containing 4-cyano-L-phenylalanine
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for probing protein structure and function. Among these, 4-cyano-L-phenylalanine (pCNF) has emerged as a valuable spectroscopic and structural probe. This guide provides an objective comparison of the crystallographic outcomes of incorporating pCNF into a model protein, superfolder green fluorescent protein (sfGFP), against its wild-type counterpart, supported by experimental data and detailed protocols.
The central finding from crystallographic studies is that the incorporation of 4-cyano-L-phenylalanine is minimally perturbative to the overall protein structure, validating its use as a reliable probe. Structural alignments of pCNF-containing sfGFP variants with the wild-type protein reveal that the core β-barrel architecture is well-preserved, with minor conformational changes typically confined to flexible loop regions.
Quantitative Crystallographic Data Comparison
The following table summarizes the key crystallographic data for wild-type sfGFP and two variants where pCNF was incorporated at different surface-exposed sites, Aspartate 133 and Asparagine 149.
| Parameter | Wild-Type sfGFP | Asp133pCNF-sfGFP | Asn149pCNF-sfGFP |
| PDB ID | 2B3P[1][2] | 5DPG[3] | 5DPH[4] |
| Resolution (Å) | 1.40[1] | 1.85[3] | 1.42[4] |
| Space Group | P 21 21 21 | P 21 21 21 | P 21 21 21 |
| Unit Cell (a, b, c in Å) | 52.3, 63.3, 71.5 | 52.9, 63.6, 72.0 | 52.7, 63.4, 72.1 |
| Unit Cell (α, β, γ in °) | 90, 90, 90 | 90, 90, 90 | 90, 90, 90 |
| R-work / R-free | 0.206 / 0.218[1] | 0.149 / 0.192[3] | 0.180 / 0.208[4] |
| No. of Molecules in AU | 1 | 1 | 2 |
Experimental Workflow and Structural Comparison
The successful determination of the crystal structures of proteins containing 4-cyano-L-phenylalanine involves a multi-step process, from the genetic encoding of the unnatural amino acid to the final structure refinement and analysis. The logical comparison of the resulting structures with the wild-type protein is crucial for validating the minimal impact of the UAA incorporation.
Experimental Protocols
The methodologies outlined below are synthesized from the protocols described in the primary literature for the expression, purification, and crystallization of sfGFP and its pCNF variants.
Site-Directed Mutagenesis and Plasmid Preparation
-
Objective: To introduce an amber stop codon (TAG) at the desired position in the sfGFP gene for site-specific incorporation of pCNF.
-
Protocol:
-
A pBAD expression vector containing the wild-type sfGFP gene with a C-terminal hexahistidine tag is used as the template.
-
Site-directed mutagenesis is performed using primers containing the TAG codon at the target site (e.g., for residue 133 or 149).
-
The mutated plasmid is transformed into E. coli for amplification and then purified.
-
The pDULE plasmid, containing the engineered tRNA and aminoacyl-tRNA synthetase for pCNF incorporation, is also prepared.
-
Protein Expression and pCNF Incorporation
-
Objective: To express the sfGFP variant with pCNF incorporated at the specified site.
-
Protocol:
-
E. coli cells (e.g., BL21(DE3)) are co-transformed with the pBAD-sfGFP-TAG plasmid and the pDULE-pCNF plasmid.
-
A single colony is used to inoculate a starter culture in LB medium containing appropriate antibiotics (e.g., ampicillin and chloramphenicol) and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of Terrific Broth.
-
The culture is grown at 37°C with shaking until an OD600 of ~0.6-0.8 is reached.
-
Protein expression is induced by the addition of L-arabinose to a final concentration of 0.02% (w/v). Simultaneously, 4-cyano-L-phenylalanine is added to the medium to a final concentration of 1 mM.
-
The culture is then incubated at 30°C for 12-16 hours with shaking.
-
Cells are harvested by centrifugation.
-
Protein Purification
-
Objective: To purify the pCNF-containing sfGFP to homogeneity.
-
Protocol:
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).
-
The eluted fractions are analyzed by SDS-PAGE, and those containing the pure protein are pooled.
-
A final polishing step is performed using size-exclusion chromatography (e.g., using a Superdex 75 column) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
The pure protein is concentrated to 10-20 mg/mL.
-
Crystallization and X-ray Data Collection
-
Objective: To obtain diffraction-quality crystals and collect X-ray diffraction data.
-
Protocol:
-
Crystallization: The sitting-drop or hanging-drop vapor diffusion method is used. The protein solution is mixed with a reservoir solution in a 1:1 ratio.
-
Typical Wild-Type sfGFP condition: 0.1 M Bis-Tris pH 6.5, 25% w/v PEG 3350.
-
Typical pCNF-sfGFP variant condition: Similar conditions to wild-type, often requiring minor optimization. For example, 0.1 M HEPES pH 7.5, 20-25% w/v PEG 3350.
-
-
Crystals typically appear within a few days to a week at 20°C.
-
Cryoprotection: Before data collection, crystals are cryoprotected by briefly soaking them in the reservoir solution supplemented with 20-25% (v/v) glycerol.
-
Data Collection: Crystals are flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source (e.g., Advanced Photon Source) at a temperature of 100 K.
-
Data Processing: The collected diffraction images are processed (indexed, integrated, and scaled) using software such as HKL-2000 or XDS.
-
Structure Solution and Refinement
-
Objective: To determine and refine the three-dimensional atomic model of the protein.
-
Protocol:
-
Structure Solution: The structure is solved by molecular replacement using the wild-type sfGFP structure (PDB ID: 2B3P) as a search model.
-
Model Building and Refinement: The initial model is refined using software such as PHENIX or Refmac5, interspersed with manual model building in Coot to fit the electron density maps. The coordinates and restraints for the 4-cyano-L-phenylalanine residue are generated and incorporated into the refinement process.
-
Validation: The final refined model is validated for its geometric quality and fit to the experimental data using tools like MolProbity. The final coordinates and structure factors are deposited in the Protein Data Bank.
-
References
A Comparative Analysis of Boc vs. Fmoc Protection for 4-Cyano-L-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the strategic selection of protecting groups is a critical determinant of yield, purity, and overall efficiency. The incorporation of non-canonical amino acids, such as 4-cyano-L-phenylalanine, into peptide chains offers unique opportunities for probing protein structure and function, as well as for the development of novel therapeutics. This guide provides an objective, data-driven comparison of the two most prevalent α-amino protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for 4-cyano-L-phenylalanine.
Core Principles: A Dichotomy in Lability
The fundamental difference between the Boc and Fmoc strategies lies in the chemical conditions required for their removal, a concept known as lability. The Boc group is acid-labile, typically cleaved using strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a mild base, most commonly piperidine.[1][] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amino group for chain elongation without disturbing the acid-labile side-chain protecting groups.[][3]
Performance Comparison: Boc vs. Fmoc for 4-Cyano-L-phenylalanine
While a direct, side-by-side quantitative comparison for 4-cyano-L-phenylalanine is not extensively documented in the literature, performance characteristics can be extrapolated from the general principles of SPPS and data from similar amino acids. The electron-withdrawing nature of the cyano group in 4-cyano-L-phenylalanine can influence the reactivity of the carboxylic acid and the stability of the protecting group.
| Parameter | Boc Protection | Fmoc Protection | Remarks |
| Deprotection Conditions | Strong acid (e.g., 50% TFA in DCM)[4] | Mild base (e.g., 20% piperidine in DMF)[][5] | Fmoc offers milder conditions, beneficial for sensitive sequences. |
| Deprotection Time | 15-30 minutes per cycle[4] | 5-20 minutes per cycle[5] | Fmoc deprotection is generally faster. |
| Coupling Efficiency | Generally high, but can be sequence-dependent. | Typically >99% with modern coupling reagents like HBTU or HATU.[][6] | The cyano group is not expected to significantly hinder coupling. |
| Crude Peptide Purity | Can be lower due to harsh repetitive acid deprotection. | Generally higher due to milder deprotection conditions.[6] | Milder conditions of Fmoc SPPS lead to fewer side reactions. |
| Side Reactions | Potential for t-butylation of sensitive residues. | Potential for aspartimide formation and diketopiperazine formation at the dipeptide stage. | The cyano group is generally stable under both Boc and Fmoc conditions. |
| Automation Compatibility | Less amenable to full automation due to the use of corrosive reagents. | Highly compatible with automated peptide synthesizers.[7] | The UV absorbance of the cleaved Fmoc group allows for real-time monitoring.[5] |
| Cost of Protected Amino Acid | Generally less expensive.[] | Generally more expensive, though prices are becoming more competitive.[6] | Cost-effectiveness depends on the overall process efficiency and scale. |
Experimental Protocols
Detailed methodologies for the synthesis and use of both Boc- and Fmoc-protected 4-cyano-L-phenylalanine are presented below.
Synthesis of N-Boc-4-cyano-L-phenylalanine
This protocol is adapted from the general procedure for the Boc protection of L-phenylalanine.
Materials:
-
4-cyano-L-phenylalanine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Potassium hydrogen sulfate solution
Procedure:
-
Dissolve 4-cyano-L-phenylalanine in a mixture of 1,4-dioxane and 1N NaOH solution.
-
Cool the solution in an ice bath and add (Boc)₂O dropwise with vigorous stirring.
-
Allow the reaction to proceed overnight at room temperature.
-
Extract the reaction mixture with pentane to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 1-1.5 with a cold potassium hydrogen sulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain an oil.
-
Crystallize the product from a hexane/ethyl acetate mixture to yield N-Boc-4-cyano-L-phenylalanine as a white solid.
Solid-Phase Peptide Synthesis (SPPS) using Boc-4-cyano-L-phenylalanine
Workflow:
Caption: General workflow for Boc solid-phase peptide synthesis.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM and then with N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Coupling: Dissolve Boc-4-cyano-L-phenylalanine and a coupling agent (e.g., HBTU/HOBt) in DMF. Add DIEA to activate the amino acid and add the solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrofluoric acid (HF).
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-cyano-L-phenylalanine
Workflow:
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Dissolve Fmoc-4-cyano-L-phenylalanine and a coupling agent (e.g., HATU) in DMF. Add a base such as DIEA to activate the amino acid and add the solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Then, cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail (e.g., TFA/TIS/water).
Logical Decision Pathway for Strategy Selection
The choice between Boc and Fmoc protection for incorporating 4-cyano-L-phenylalanine depends on several factors, including the peptide sequence, desired purity, and available equipment.
Caption: Decision pathway for choosing between Boc and Fmoc strategies.
Conclusion
For the incorporation of 4-cyano-L-phenylalanine, the Fmoc protection strategy is generally the recommended choice for modern peptide synthesis. Its mild deprotection conditions, high coupling efficiencies, and compatibility with automated synthesizers typically result in higher crude peptide purity and a more efficient workflow.[5][6][7] The Boc strategy, while still a robust method, is often reserved for the synthesis of long or particularly challenging sequences where its stronger acidic conditions can help mitigate on-resin aggregation. The cyano group of 4-cyano-L-phenylalanine is stable under both standard Boc and Fmoc SPPS conditions, making the choice of protecting group primarily dependent on the overall synthetic strategy and the nature of the other amino acids in the peptide sequence.
References
Validation of 4-cyano-L-phenylalanine as a probe for local protein environments
For researchers, scientists, and drug development professionals, the ability to probe the intricate local environments within proteins is paramount to understanding function, dynamics, and interactions. 4-cyano-L-phenylalanine (pCNF), a non-canonical amino acid, has emerged as a powerful and versatile tool for this purpose. This guide provides an objective comparison of pCNF's performance against other common probes, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
4-cyano-L-phenylalanine is a unique probe that offers dual modes of detection: fluorescence spectroscopy and vibrational spectroscopy.[1] The nitrile (C≡N) group provides a distinct vibrational frequency that is exquisitely sensitive to the local electrostatic environment, while the fluorophore allows for the study of protein dynamics and interactions through changes in its emission properties.[2][3]
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the key photophysical and vibrational properties of 4-cyano-L-phenylalanine alongside other commonly used natural and non-natural amino acid probes.
Table 1: Photophysical Properties of Fluorescent Amino Acid Probes
| Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) in Water | Fluorescence Lifetime (τ) in Water (ns) | Key Features & Sensitivities |
| 4-cyano-L-phenylalanine (pCNF) | ~275 | ~295 | ~0.11[4] | ~7.0[5] | Sensitive to solvent polarity and hydrogen bonding.[3] Quenched by Tyr, His, Met, Cys.[6] |
| L-Tryptophan (Trp) | ~280 | ~350 | ~0.13 | ~2.6 | Highly sensitive to local polarity; blue shift in hydrophobic environments. |
| L-Tyrosine (Tyr) | ~274 | ~303 | ~0.14 | ~3.6 | Fluorescence is often quenched by nearby tryptophan residues. |
| p-aminophenylalanine | ~290 | ~340 | ~0.5 | ~3.5 | High quantum yield, sensitive to solvent polarity. |
| Aniline | ~285 | ~345 | Variable | Variable | Small size, sensitive to environmental polarity. |
Table 2: Properties of Vibrational Probes for Stark Spectroscopy
| Probe | Vibrational Frequency (cm-1) | Stark Tuning Rate (cm-1/(MV/cm)) | Extinction Coefficient (M-1cm-1) | Key Features & Sensitivities |
| 4-cyano-L-phenylalanine (pCNF) | ~2230 | ~0.7-1.0 (estimated for aromatic nitriles) | ~150 | Sensitive to local electric fields, solvent polarity, and hydrogen bonding.[2] |
| 4-azido-L-phenylalanine | ~2100 | ~1.5 | ~500 | Higher extinction coefficient than nitriles, but can be photoreactive. |
| p-ethynyl-L-phenylalanine | ~2100 | Not widely reported | Not widely reported | Provides a spectrally distinct vibrational probe. |
Experimental Protocols
The site-specific incorporation of 4-cyano-L-phenylalanine into a target protein is a key experimental procedure. The most common method relies on the amber stop codon (TAG) suppression methodology in E. coli.
Protocol: Site-Specific Incorporation of 4-cyano-L-phenylalanine
1. Plasmids and Bacterial Strain:
-
A plasmid encoding the target protein with a TAG codon at the desired incorporation site.
-
A compatible plasmid carrying the gene for an engineered aminoacyl-tRNA synthetase specific for pCNF and its cognate tRNAPylCUA (e.g., pEVOL-pCNF).
-
An E. coli strain suitable for protein expression (e.g., BL21(DE3)).
2. Transformation:
-
Co-transform the expression plasmid and the pEVOL-pCNF plasmid into competent E. coli cells.
-
Plate on LB agar containing the appropriate antibiotics for both plasmids.
3. Protein Expression:
-
Inoculate a starter culture in LB medium with antibiotics and grow overnight.
-
Inoculate a larger volume of minimal media (e.g., M9) supplemented with glucose, magnesium sulfate, and the necessary antibiotics.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce the expression of the synthetase/tRNA with L-arabinose (final concentration ~0.2%).
-
Add 4-cyano-L-phenylalanine to the culture medium (final concentration ~1 mM).
-
Induce the expression of the target protein with IPTG (final concentration ~1 mM).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
4. Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press in an appropriate lysis buffer.
-
Clarify the lysate by centrifugation.
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
5. Verification of Incorporation:
-
Confirm the incorporation of pCNF by mass spectrometry (observing the expected mass shift).
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles of pCNF as a probe, the following diagrams are provided.
References
- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Analysis of p-Cyano-L-phenylalanine Across Diverse Solvent Environments
For researchers, scientists, and professionals in drug development, understanding the spectroscopic behavior of unnatural amino acids like p-cyano-L-phenylalanine (pCNPhe) is critical for its application as a probe in biological systems. This guide provides a comprehensive comparison of the spectroscopic properties of pCNPhe in various solvents, supported by experimental data and detailed methodologies.
The non-natural amino acid p-cyano-L-phenylalanine has gained significant attention as a versatile spectroscopic probe for investigating protein structure, dynamics, and interactions.[1][2][3] Its utility stems from the sensitivity of its spectroscopic signals—notably fluorescence and infrared absorption—to the local microenvironment.[1][4] This guide summarizes the key spectroscopic parameters of pCNPhe in a range of solvents, offering a valuable resource for designing and interpreting experiments that utilize this powerful probe.
Comparative Spectroscopic Data
The photophysical properties of p-cyano-L-phenylalanine are significantly influenced by the solvent environment. The following tables summarize the key spectroscopic parameters, including UV-Vis absorption, fluorescence, and NMR characteristics, in a selection of common solvents.
UV-Vis Absorption and Fluorescence Properties
The polarity and hydrogen-bonding capability of the solvent can induce notable shifts in the absorption and emission spectra of pCNPhe, as well as affect its fluorescence quantum yield and lifetime.
| Solvent | UV-Vis λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence λem (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) |
| Water | 275, 233[5][6] | 850 at 280 nm[6] | 295[1] | 0.11[7] | 7.0[1] |
| Methanol | 275[1] | Not Reported | 294[1] | 0.12[1] | 7.5[1] |
| Ethanol | 276[1] | Not Reported | 295[1] | 0.13[1] | 8.0[1] |
| 2-Propanol | 276[1] | Not Reported | 295[1] | 0.10[1] | 6.5[1] |
| Acetonitrile | 275[1] | Not Reported | 292[1] | 0.05[1] | 2.5[1] |
| Tetrahydrofuran (THF) | Not Reported | Not Reported | 291[1] | Not Reported | Not Reported |
1H NMR Chemical Shifts in D2O
The chemical shifts of the protons in pCNPhe are sensitive to the solvent, providing information about the electronic environment of the molecule. The following data is for pCNPhe in deuterium oxide (D2O).
| Proton | Chemical Shift (δ) (ppm) |
| Aromatic (ortho to CN) | 7.65 |
| Aromatic (meta to CN) | 7.45 |
| α-CH | 4.15 |
| β-CH2 | 3.25, 3.15 |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented in this guide.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectra are recorded to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of p-cyano-L-phenylalanine in the solvent of interest. Dilute the stock solution to a concentration that yields an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the solvent of interest.
-
Measure the absorbance spectrum of the pCNPhe solution from 200 to 400 nm.
-
The λmax is identified as the wavelength with the highest absorbance.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to measure the emission spectrum, quantum yield (ΦF), and fluorescence lifetime (τ) of pCNPhe.
Methodology:
-
Sample Preparation: Prepare dilute solutions of pCNPhe in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[8]
-
Instrumentation: Utilize a spectrofluorometer equipped with a temperature-controlled cuvette holder.
-
Data Acquisition (Emission Spectrum and Quantum Yield):
-
Set the excitation wavelength to 275 nm.[1]
-
Record the emission spectrum from 280 to 450 nm.
-
The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate) using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Data Acquisition (Fluorescence Lifetime):
-
Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC).
-
Excite the sample at 275 nm with a pulsed laser source.
-
Collect the fluorescence decay curve and fit it to an exponential decay function to determine the lifetime (τ).
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the chemical shifts of the protons in pCNPhe, providing insight into its electronic structure.
Methodology:
-
Sample Preparation: Dissolve p-cyano-L-phenylalanine in a deuterated solvent (e.g., D2O, CDCl3, DMSO-d6) to a concentration of approximately 1-10 mM.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a one-dimensional 1H NMR spectrum.
-
Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of p-cyano-L-phenylalanine.
This guide provides a foundational understanding of the spectroscopic behavior of p-cyano-L-phenylalanine in different solvent environments. The presented data and protocols will aid researchers in the effective application of this unnatural amino acid as a sensitive probe in a variety of chemical and biological studies.
References
- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. omlc.org [omlc.org]
Safety Operating Guide
Proper Disposal of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic Acid: A Step-by-Step Guide
For Immediate Reference: Solid Waste Disposal
| Waste Type | Container | Disposal Method |
| Uncontaminated Solid Compound | Labeled, sealed container | Dispose of as chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware (e.g., gloves, weighing paper) | Double-bagged, sealed plastic bags | Dispose of as chemical waste. |
| Empty Stock Containers | Original container | Triple rinse with a suitable solvent; dispose of as regular waste if clean. Otherwise, dispose of as chemical waste. |
This guide provides essential safety and logistical information for the proper disposal of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Material Collection :
-
Carefully sweep up any solid 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid waste using a brush and dustpan.
-
For spills, absorb any solutions with an inert material, such as vermiculite or sand.
-
Place all collected waste into a clearly labeled, sealed container.
-
-
Container Management :
-
Use a dedicated waste container for this compound and its contaminated materials.
-
Ensure the container is in good condition and compatible with the chemical.
-
The container lid should be securely fastened to prevent any leakage.
-
-
Waste Storage :
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Final Disposal :
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Do not pour this chemical down the drain or dispose of it in regular trash.[2]
-
Experimental Workflow for Disposal
Caption: Disposal workflow for 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid.
Signaling Pathways for Safe Handling
While this compound does not directly interact with biological signaling pathways in the context of disposal, a logical pathway for ensuring safety can be visualized.
Caption: Logical workflow for safe handling and disposal.
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid in a laboratory setting. The following procedures are designed to minimize risk and ensure safe operational conduct.
I. Personal Protective Equipment (PPE)
Based on the hazard assessment of structurally similar compounds, which indicates risks of skin irritation, serious eye irritation, and respiratory tract irritation, the following personal protective equipment is mandatory.[1][2]
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are commonly used for incidental contact.[4] Glove manufacturer's compatibility charts should be consulted for prolonged use. |
| Body Protection | Laboratory coat | A standard lab coat is required. For handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls such as a fume hood are not available or insufficient to control airborne dust.[4] Use requires enrollment in a respiratory protection program.[5] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[6][7] |
II. Operational Plan: Step-by-Step Handling Procedures
To ensure minimal exposure and safe handling of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid, the following step-by-step procedures should be followed.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this powdered substance should be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[5][8][9] The work surface should be covered with absorbent bench paper.[10]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Documentation: Have the Safety Data Sheet (SDS) for a similar compound readily available for reference in case of an emergency.[5]
2. Weighing the Compound:
-
Location: Whenever possible, weigh the powder inside a fume hood or a ventilated balance enclosure.[8] If a balance must be used on an open bench, ensure it is in a designated area with minimal traffic.[10]
-
Technique: Use weigh boats to contain the powder and minimize spills.[10] Keep the container of the chemical closed as much as possible.[10]
3. Dissolving the Compound:
-
Location: The preparation of solutions should be performed in a chemical fume hood.[8]
-
Procedure: Add the solvent to the vessel containing the weighed powder slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
4. Post-Handling:
-
Cleaning: Clean the work area thoroughly after handling is complete. Use a suitable solvent or cleaning solution to decontaminate surfaces.[10]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[6]
III. Disposal Plan
Proper disposal of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused or waste chemical should be collected in a clearly labeled, sealed container. It should be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.[11] Do not allow the product to enter drains, waterways, or the soil.[11]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and absorbent paper, should be considered contaminated. These materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Dispose of the original container as unused product unless thoroughly decontaminated.[11]
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
